molecular formula C15H28O2 B1633044 2-Hydroxycyclopentadecanone

2-Hydroxycyclopentadecanone

Cat. No.: B1633044
M. Wt: 240.38 g/mol
InChI Key: UCPNHIPCCLLQGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxycyclopentadecanone is a natural product found in Angelica gigas with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H28O2

Molecular Weight

240.38 g/mol

IUPAC Name

2-hydroxycyclopentadecan-1-one

InChI

InChI=1S/C15H28O2/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15(14)17/h14,16H,1-13H2

InChI Key

UCPNHIPCCLLQGA-UHFFFAOYSA-N

SMILES

C1CCCCCCC(C(=O)CCCCCC1)O

Canonical SMILES

C1CCCCCCC(C(=O)CCCCCC1)O

Origin of Product

United States

Foundational & Exploratory

Unlocking the Potential of 15-Membered Hydroxy Ketones: A Technical Guide to Thermodynamic Properties and Stability

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fifteen-membered macrocycles incorporating hydroxy and ketone functionalities represent a promising class of molecules in medicinal chemistry and materials science. Their unique combination of conformational flexibility and the capacity for specific intramolecular interactions governs their thermodynamic stability and, consequently, their biological activity and material properties. This in-depth technical guide provides a comprehensive exploration of the thermodynamic landscape of these macrocycles. We delve into the core principles dictating their stability, focusing on the interplay of enthalpic and entropic contributions, the pivotal role of intramolecular hydrogen bonding, and the influence of conformational preorganization. This guide offers field-proven insights into the experimental and computational methodologies employed to elucidate these properties, empowering researchers to rationally design and optimize 15-membered hydroxy ketones for their specific applications.

Introduction: The Significance of 15-Membered Macrocycles

Macrocycles, cyclic molecules containing large rings, occupy a unique chemical space that bridges small molecules and biologics.[1] Their constrained yet flexible architecture allows them to interact with high affinity and specificity with challenging biological targets, such as protein-protein interfaces.[1] Among these, 15-membered rings are of particular interest, found in the core structure of numerous natural products and synthetic compounds with significant therapeutic potential, including macrolide antibiotics. The incorporation of hydroxyl (-OH) and ketone (C=O) groups into this scaffold introduces key functionalities that can dramatically influence the molecule's properties. These polar groups can engage in hydrogen bonding, altering the molecule's conformation and its interaction with its environment.[2] Understanding the thermodynamic properties that govern the stability of these 15-membered hydroxy ketones is paramount for predicting their behavior, from their shelf-life and formulation to their mechanism of action at a molecular level.

The Thermodynamic Landscape: Enthalpy, Entropy, and Stability

The overall stability of a 15-membered hydroxy ketone is dictated by the delicate balance of enthalpic (ΔH) and entropic (ΔS) factors, as described by the Gibbs free energy equation (ΔG = ΔH - TΔS). A more negative Gibbs free energy corresponds to a more stable molecule.

Enthalpic Contributions to Stability

Enthalpy in this context relates to the sum of the energies of the chemical bonds and the non-covalent interactions within the molecule. Key enthalpic factors for 15-membered hydroxy ketones include:

  • Ring Strain: 15-membered rings are generally considered to have low to moderate ring strain compared to smaller or medium-sized rings. However, the specific substitution pattern and the presence of sp2-hybridized centers (like the ketone group) can influence the ideal bond angles and introduce some degree of strain.

  • Intramolecular Hydrogen Bonding: A crucial stabilizing enthalpic contribution in hydroxy ketones is the formation of intramolecular hydrogen bonds between the hydroxyl proton and the lone pair of electrons on the ketone oxygen.[2][3] This interaction creates a more stable, lower-energy conformation. The strength of this bond depends on the distance and angle between the donor and acceptor groups, which is dictated by the macrocyclic conformation.

  • Van der Waals Interactions: Favorable intramolecular van der Waals forces between different parts of the macrocycle can also contribute to enthalpic stabilization.

Entropic Considerations

Entropy is a measure of the disorder or randomness of a system. For a single molecule, this primarily relates to its conformational freedom.

  • Conformational Rigidity: The formation of a macrocycle from a linear precursor is entropically unfavorable because it restricts the number of possible conformations.[1] However, this "preorganization" can be advantageous for biological activity, as it reduces the entropic penalty paid upon binding to a target.[1]

  • Influence of Intramolecular Hydrogen Bonds: The formation of an intramolecular hydrogen bond further restricts the conformational flexibility of the macrocycle, leading to a decrease in entropy. While this is entropically unfavorable, the enthalpic benefit of the hydrogen bond often outweighs the entropic cost, leading to overall stabilization.

The interplay between these enthalpic and entropic factors determines the dominant conformations and the overall thermodynamic stability of the macrocycle.

Key Factors Influencing Stability

Conformational Analysis: The Shape of Stability

The thermodynamic properties of a 15-membered hydroxy ketone are intrinsically linked to its three-dimensional structure. The large ring size allows for a multitude of possible conformations, and identifying the low-energy (i.e., most stable) conformations is critical.

The presence of a ketone group introduces a region of planarity, while the hydroxyl group can act as a conformational anchor through hydrogen bonding. The relative positions of these groups on the ring will determine the feasibility and strength of intramolecular interactions. Computational methods, such as molecular dynamics simulations, are powerful tools for exploring the conformational landscape of these macrocycles.[4][5]

G cluster_factors Factors Influencing Stability cluster_properties Thermodynamic Properties A Conformational Flexibility E Enthalpy (ΔH) A->E Influences bond angles & distances F Entropy (ΔS) A->F Higher flexibility = higher entropy B Intramolecular H-Bonding B->E Favorable enthalpic contribution B->F Reduces conformational freedom C Ring Strain C->E Unfavorable enthalpic contribution D Solvent Effects G Gibbs Free Energy (ΔG) (Overall Stability) D->G Stabilization/destabilization of conformers E->G F->G

Caption: Interplay of factors governing the thermodynamic stability of 15-membered hydroxy ketones.

The Pivotal Role of Intramolecular Hydrogen Bonding

The presence of both a hydrogen bond donor (-OH) and an acceptor (C=O) within the same molecule allows for the formation of an intramolecular hydrogen bond. This interaction can significantly stabilize the molecule by several kcal/mol.[3] The existence and strength of this bond can be experimentally verified using spectroscopic techniques, particularly Infrared (IR) Spectroscopy.[3][6] In the IR spectrum, the O-H stretching frequency of a hydrogen-bonded hydroxyl group is typically broader and shifted to a lower wavenumber compared to a "free" hydroxyl group.

The stability conferred by intramolecular hydrogen bonding can have profound effects on the molecule's properties, including:

  • Increased Rigidity: Locking the molecule into a specific conformation.

  • Masking of Polar Groups: The hydrogen bond can shield the polar -OH and C=O groups from the solvent, increasing the molecule's lipophilicity and potentially its ability to cross cell membranes.[7]

  • Enhanced Chemical Stability: By occupying the reactive sites, intramolecular hydrogen bonding can protect the molecule from degradation pathways.

Experimental Determination of Thermodynamic Properties and Stability

A multi-faceted experimental approach is necessary to fully characterize the thermodynamic properties and stability of 15-membered hydroxy ketones.

Calorimetry: Direct Measurement of Heat Changes

Calorimetry is the gold standard for directly measuring the heat changes associated with chemical and physical processes, providing fundamental thermodynamic data.[8][9]

  • Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is invaluable for determining the melting point, glass transition temperature, and enthalpy of fusion of a solid sample, which are all indicators of its thermal stability.[10] It can also be used to study degradation kinetics.

    Experimental Protocol: Differential Scanning Calorimetry (DSC)

    • Sample Preparation: Accurately weigh 2-5 mg of the 15-membered hydroxy ketone into an aluminum DSC pan.

    • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

    • Thermal Program:

      • Equilibrate the sample at a starting temperature well below any expected thermal events (e.g., 25 °C).

      • Ramp the temperature at a constant rate (e.g., 10 °C/min) to a temperature above the melting or decomposition point.

      • Hold at the high temperature for a few minutes to ensure complete transition.

      • Cool the sample back to the starting temperature at a controlled rate.

      • A second heating ramp is often performed to study the behavior of the melt-quenched material.

    • Data Analysis: Analyze the resulting thermogram to determine the onset temperature and peak maximum of any endothermic (e.g., melting) or exothermic (e.g., decomposition) events. The area under the peak is integrated to calculate the enthalpy change (ΔH).

  • Isothermal Titration Calorimetry (ITC): While often used for studying binding interactions, ITC can also be employed to measure the enthalpy of processes like dissolution or dilution, providing insights into the energetics of solvation.[11]

Spectroscopic Techniques: Probing Molecular Structure and Interactions

Spectroscopic methods provide detailed information about the structure and bonding within the molecule, which is directly related to its stability.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the three-dimensional structure of molecules in solution.[12] For 15-membered hydroxy ketones, NMR can be used to:

    • Confirm the chemical structure.

    • Identify the presence of different conformers in solution.

    • Provide evidence for intramolecular hydrogen bonding through the chemical shift of the hydroxyl proton.

    • Use advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) to determine through-space proximities of atoms, which helps in defining the overall conformation.[13]

  • Infrared (IR) Spectroscopy: As mentioned earlier, IR spectroscopy is particularly sensitive to the presence and strength of hydrogen bonds.[3] The position and shape of the O-H stretching band can definitively indicate whether the hydroxyl group is free or involved in an intramolecular hydrogen bond.[6]

Chromatographic Methods: Assessing Stability under Stress

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the chemical stability of 15-membered hydroxy ketones under various conditions.[7]

Experimental Protocol: HPLC-Based Stability Assessment

  • Stock Solution Preparation: Prepare a stock solution of the 15-membered hydroxy ketone of known concentration in a suitable solvent (e.g., acetonitrile).

  • Forced Degradation Studies:

    • Acidic Conditions: Incubate the compound in a solution of hydrochloric acid (e.g., 0.1 M HCl) at a controlled temperature (e.g., 60 °C).

    • Basic Conditions: Incubate the compound in a solution of sodium hydroxide (e.g., 0.1 M NaOH) at a controlled temperature.

    • Oxidative Conditions: Incubate the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) at a controlled temperature.

    • Thermal Stress: Store the solid compound or a solution at an elevated temperature.

    • Photostability: Expose a solution of the compound to a controlled light source (e.g., a photostability chamber).

  • Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the stressed sample, neutralize it if necessary, and dilute it to a suitable concentration.

  • HPLC Analysis: Analyze the samples using a validated HPLC method with a suitable detector (e.g., UV-Vis or Mass Spectrometry).

  • Data Interpretation: Quantify the amount of the parent compound remaining at each time point. The appearance of new peaks indicates the formation of degradation products. This data can be used to determine the degradation kinetics and identify the pathways of decomposition.

G cluster_workflow Integrated Stability Assessment Workflow A 15-Membered Hydroxy Ketone B Computational Modeling (Conformational Analysis) A->B C Spectroscopy (NMR, IR) (Structure & H-Bonding) A->C B->C Guide interpretation D Calorimetry (DSC) (Thermal Stability) C->D Inform thermal studies E Chromatography (HPLC) (Chemical Stability) C->E Characterize degradants F Thermodynamic & Stability Profile D->F E->F

Caption: An integrated workflow for the comprehensive thermodynamic and stability profiling of 15-membered hydroxy ketones.

Computational Chemistry: In Silico Insights into Stability

Computational methods are indispensable for understanding the thermodynamic properties of flexible molecules like 15-membered hydroxy ketones.[4][5][14]

  • Conformational Searching: Algorithms can systematically or stochastically explore the vast conformational space of the macrocycle to identify low-energy structures.[15]

  • Quantum Mechanics (QM): QM calculations can provide accurate energies for different conformers, allowing for the determination of their relative stabilities. These calculations can also be used to model the properties of intramolecular hydrogen bonds.

  • Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a molecule over time, providing a dynamic picture of its conformational flexibility.[4][5] By analyzing the simulation trajectory, one can identify the most populated (and therefore most stable) conformational states and the transitions between them.

Conclusion and Future Directions

The thermodynamic properties and stability of 15-membered hydroxy ketones are governed by a complex interplay of ring strain, conformational flexibility, and, most notably, intramolecular hydrogen bonding. A thorough understanding of these factors is critical for the successful application of these molecules in drug discovery and materials science. By employing a synergistic approach that combines experimental techniques like calorimetry, spectroscopy, and chromatography with powerful computational modeling, researchers can gain deep insights into the behavior of these macrocycles. This knowledge, in turn, enables the rational design of new molecules with optimized stability, solubility, and biological activity, ultimately unlocking the full therapeutic and technological potential of this important class of compounds.

References

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Sources

Solubility data of 2-hydroxycyclopentadecanone in polar vs non-polar solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 2-Hydroxycyclopentadecanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a macrocyclic ketone of significant interest due to its structural motifs, which are common in pharmaceuticals, fragrances, and other specialty chemicals. A thorough understanding of its solubility characteristics across a spectrum of solvents is fundamental for its synthesis, purification, formulation, and biological application. This guide provides a detailed examination of the principles governing the solubility of this compound, contrasting its behavior in polar and non-polar solvent systems. We present a robust, field-proven experimental protocol for solubility determination, analyze the molecular-level interactions that dictate solubility, and provide an illustrative framework for predicting its behavior in various media.

Introduction: The Significance of this compound

This compound (C₁₅H₂₈O₂) is a large, cyclic organic molecule featuring a 15-carbon aliphatic ring.[1] This substantial hydrocarbon structure is appended with two key functional groups: a ketone (C=O) and a hydroxyl (-OH) group on an adjacent carbon (an α-hydroxy ketone). This unique bifunctional nature—a large non-polar scaffold combined with polar functionalities—gives it distinct physical and chemical properties.

For professionals in drug development, understanding the solubility of such a molecule is paramount. Solubility directly impacts bioavailability, formulation strategies (e.g., choice of excipients and delivery vehicles), and the feasibility of purification techniques like crystallization. For synthetic chemists, solvent selection is critical for controlling reaction kinetics, optimizing yields, and ensuring product purity. This guide serves as a foundational resource for navigating these challenges by providing both theoretical grounding and practical methodologies.

Theoretical Framework: The Science of "Like Dissolves Like"

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" provides a useful heuristic, but a deeper understanding requires examining the specific forces at play.

  • Molecular Structure of this compound : The molecule's behavior is dualistic. The C₁₅H₂₈ ring is a large, flexible, and non-polar hydrocarbon backbone. This part of the molecule primarily interacts via weak London dispersion forces. In contrast, the ketone and hydroxyl groups are polar. The carbonyl group (C=O) has a significant dipole moment, allowing for dipole-dipole interactions. The hydroxyl group (-OH) is capable of acting as both a hydrogen bond donor and acceptor, the strongest of the common intermolecular forces.

  • Solvent Polarity : Solvents are broadly classified based on their polarity, which is often quantified by their dielectric constant.[2]

    • Non-Polar Solvents (e.g., Hexane, Toluene, Carbon Tetrachloride): These solvents are characterized by low dielectric constants and interact primarily through London dispersion forces.

    • Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)): These solvents possess polar bonds and significant dipole moments but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds. They can, however, accept hydrogen bonds.

    • Polar Protic Solvents (e.g., Water, Ethanol, Methanol, Acetic Acid): These solvents have O-H or N-H bonds and can both donate and accept hydrogen bonds.

The solubility of this compound is thus a competition: can the interactions between its polar groups and a polar solvent overcome the energy penalty of disrupting the solvent's own network (like the strong hydrogen bonding in water) while also accommodating the large non-polar ring?

Methodology: A Validated Protocol for Equilibrium Solubility Determination

To ensure reliable and reproducible data, a standardized experimental protocol is essential. The Isothermal Equilibrium Shake-Flask Method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[3][4][5] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Experimental Protocol: Isothermal Shake-Flask Method
  • Preparation : Add an excess amount of solid this compound to a series of vials, each containing a precisely measured volume of a chosen solvent. The presence of excess solid is crucial to ensure saturation is achieved and maintained.[3]

  • Equilibration : Seal the vials and place them in an isothermal shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached.[4] The system should be shielded from light if the compound is photolabile.

  • Phase Separation : After equilibration, cease agitation and allow the vials to stand undisturbed in the isothermal bath for several hours to permit the excess solid to sediment. For colloidal suspensions, centrifugation is recommended to achieve clear separation.

  • Sampling : Carefully withdraw a precise aliquot of the clear, supernatant liquid using a pre-warmed syringe. Immediately filter the aliquot through a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. This step is critical to avoid artificially inflating the measured concentration.

  • Quantification : Accurately dilute the filtered saturate and analyze its concentration using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC), or a calibrated mass spectrometry method.[6]

  • Calculation : The solubility is calculated from the measured concentration and expressed in units such as mg/mL, g/100 mL, or mol/L.

This protocol is designed to be self-validating; taking samples at multiple time points (e.g., 24, 36, and 48 hours) and finding consistent concentration values confirms that equilibrium has been achieved.

G cluster_prep Step 1: Preparation cluster_equil Step 2: Equilibration cluster_sep Step 3: Phase Separation cluster_quant Step 4 & 5: Sampling & Quantification cluster_res Step 6: Result A Add excess this compound to a known volume of solvent B Seal vial and place in isothermal shaker bath A->B C Agitate for 24-48 hours at constant temperature B->C D Cease agitation and allow solid to sediment C->D E Optional: Centrifuge if suspension is colloidal D->E F Withdraw clear supernatant E->F G Filter through 0.22 µm filter F->G H Analyze concentration via HPLC, GC, or MS G->H I Calculate Solubility (e.g., in mg/mL) H->I

Caption: Experimental workflow for the Isothermal Shake-Flask solubility determination method.

Results: Expected Solubility Trends

While comprehensive experimental data for this compound is not widely published, we can construct an illustrative table based on chemical principles and data from analogous structures like muscone.[7][8] The following table presents the expected solubility behavior across a representative range of solvents.

Disclaimer: This table is for illustrative purposes to demonstrate expected chemical trends. Actual quantitative values must be determined experimentally.

Solvent ClassSolvent NameDielectric Constant (Approx.)Expected SolubilityDominant Solute-Solvent Interactions
Non-Polar n-Hexane1.9High London Dispersion
Toluene2.4High London Dispersion, π-stacking
Carbon Tetrachloride2.2High London Dispersion
Polar Aprotic Diethyl Ether4.3High / Miscible London Dispersion, Dipole-Dipole
Tetrahydrofuran (THF)7.5High / Miscible London Dispersion, Dipole-Dipole
Acetone21Medium-High London Dispersion, Dipole-Dipole
Dimethyl Sulfoxide (DMSO)47Medium London Dispersion, Dipole-Dipole
Polar Protic Ethanol24.3Miscible H-Bonding, Dipole-Dipole, London Dispersion
Methanol32.6High / Miscible H-Bonding, Dipole-Dipole, London Dispersion
Water80.1Very Low / Immiscible Unfavorable disruption of water H-bonds

Discussion: A Molecular-Level Analysis

The expected solubility trends in the table above can be rationalized by examining the molecular interactions between this compound and the solvent molecules.

  • In Non-Polar Solvents (e.g., Hexane): The large, non-polar C₁₅ ring of the solute interacts favorably with the non-polar solvent molecules via London dispersion forces. Since these are the only significant forces in both solute and solvent, the molecules mix readily, leading to high solubility. The small polar head of the solute is easily accommodated.

  • In Polar Aprotic Solvents (e.g., Acetone): These solvents offer a dipole moment to interact with the solute's ketone and hydroxyl groups. The solubility is generally good, but as the solvent's polarity increases (e.g., moving from THF to DMSO), the solvent molecules interact more strongly with each other. This can slightly decrease the solubility of the large, non-polar solute compared to less polar solvents.

  • In Polar Protic Solvents (e.g., Ethanol): Ethanol represents an ideal solvent for this type of molecule. Its ethyl group (CH₃CH₂-) is non-polar and interacts favorably with the C₁₅ ring via dispersion forces. Simultaneously, its hydroxyl group (-OH) can act as a hydrogen bond donor and acceptor, forming strong hydrogen bonds with both the ketone and hydroxyl groups of the solute. This dual nature allows it to effectively solvate both parts of the molecule, resulting in miscibility.

  • In Water (The Extreme Polar Protic Solvent): Water molecules are small and form an extensive, high-energy network of hydrogen bonds. While the polar head of this compound can form hydrogen bonds with water, its very large non-polar ring cannot. Forcing this large hydrocarbon ring into the water structure would require breaking many strong water-water hydrogen bonds, which is energetically very unfavorable. This phenomenon, known as the hydrophobic effect, leads to extremely low water solubility.[9][10]

G cluster_solute This compound cluster_solvents cluster_np Non-Polar (Hexane) cluster_pp Polar Protic (Ethanol) cluster_p Polar Protic (Water) Solute Large Non-Polar C15 Ring Polar Head (-OH, C=O) NP_Solvent Hexane Solute->NP_Solvent Strong London Dispersion Forces PP_Solvent Ethanol (Non-polar tail + H-bond head) Solute->PP_Solvent H-Bonding & Dipole-Dipole Solute->PP_Solvent London Dispersion P_Solvent Water Solute->P_Solvent Hydrophobic Effect (Energy Penalty)

Caption: Intermolecular forces governing solubility of this compound in different solvent types.

Conclusion and Practical Implications

The solubility of this compound is a direct consequence of its amphiphilic character—a dominant non-polar macrocycle with a localized polar region. This structure dictates its high solubility in non-polar organic solvents and polar organic solvents that possess both non-polar and hydrogen-bonding characteristics, such as ethanol. Conversely, its large hydrophobic area leads to very poor aqueous solubility.

For researchers and developers, these findings have clear implications:

  • For Synthesis and Purification: Non-polar solvents like hexane or toluene are excellent candidates for reaction media and for purification via crystallization, assuming temperature gradients allow.

  • For Formulation: For aqueous-based formulations, strategies such as co-solvents, surfactants, or complexing agents (e.g., cyclodextrins) will be necessary to overcome the molecule's inherent hydrophobicity. Formulations based on alcohols or oily vehicles are more straightforward.

  • For Analytical Chemistry: A mixed-mode solvent system, such as methanol/water or acetonitrile/water, will likely be required for reversed-phase HPLC to achieve good retention and peak shape.

Ultimately, a predictive understanding of solubility, grounded in the principles of intermolecular forces and confirmed by robust experimental methods, is an indispensable tool for the efficient and effective application of this compound in scientific and industrial settings.

References

  • Acree, W. E. (1999). Solubility of 2-Hydroxybenzoic Acid in Select Organic Solvents at 298.15 K. Journal of Chemical and Engineering Data, 44(6), 1-3.

  • Boudhrioua, N., et al. (2009). Solubility of Flavonoids in Organic Solvents. Journal of Chemical and Engineering Data, 54(5), 1547-1551.

  • Chemistry LibreTexts. (2023, January 22). Properties of Aldehydes and Ketones. Retrieved February 4, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Retrieved February 4, 2026, from [Link]

  • CK-12 Foundation. (n.d.). Physical Properties of Aldehydes and Ketones. Retrieved February 4, 2026, from [Link]

  • Herrmannsdörfer, D., et al. (2020). Solubility Behaviour of CL-20 and HMX in Organic Solvents and Solvates of CL-20. Propellants, Explosives, Pyrotechnics, 45(8), 1196-1205.

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery. InTech.

  • Lund University Publications. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved February 4, 2026, from [Link]

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  • Solubility of Things. (n.d.). Muscone. Retrieved February 4, 2026, from [Link]

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Sources

A Technical Guide to the Discovery and Synthesis of Macrocyclic Ketones and their 2-Hydroxy Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Macrocycles, cyclic molecules typically containing twelve or more atoms, occupy a unique and valuable region of chemical space, bridging the gap between small molecules and large biologics. Their history is rooted in the early 20th-century quest to understand the complex structures of natural fragrances, a journey that challenged fundamental theories of chemical stability. This guide provides an in-depth exploration of the history of macrocyclic ketones, from the seminal discoveries that defied conventional wisdom to the evolution of synthetic strategies designed to tame the inherent challenges of large-ring formation. We will detail the foundational work of pioneers like Leopold Ružička and the progression from low-yield thermal decompositions to elegant, high-yield cyclization reactions. Furthermore, this guide focuses specifically on the 2-hydroxy derivatives of macrocyclic ketones (α-hydroxy ketones or acyloins), a class of compounds intrinsically linked to the history of macrocycle synthesis. We will examine their discovery, detail robust synthetic protocols for their formation, and discuss their critical role as versatile intermediates in the development of complex, biologically active molecules. This document serves as a technical resource, blending historical context with practical, field-proven insights for professionals engaged in chemical synthesis and drug discovery.

Part I: The Dawn of Macrocyclic Chemistry: Discovery and Early Synthesis

Challenging Dogma: Ružička's Elucidation of Muscone and Civetone

The story of macrocyclic ketones begins with two prized substances from the natural world: musk and civet. For centuries, these materials, obtained from the scent glands of the musk deer (Moschus moschiferus) and the civet cat (Viverra civetta), were cornerstones of the fragrance industry. However, the chemical identities of their active principles remained a mystery.

In the 1920s, the Croatian-Swiss chemist Leopold Ružička embarked on a painstaking investigation into these compounds. At the time, the prevailing scientific consensus, heavily influenced by Adolf von Baeyer's "strain theory," held that rings containing more than eight carbon atoms would be hopelessly strained and too unstable to exist. Ružička's work would prove this dogma incorrect. Through meticulous chemical degradation and synthesis, he demonstrated that the key odorous molecules were, in fact, large-ring ketones: muscone , a 15-membered ring with a methyl substituent, and civetone , a 17-membered ring containing a double bond[1][2].

This groundbreaking discovery, which created a sensation in the field of organic chemistry, not only revealed a new class of chemical structures but also opened the door to their synthetic production, a necessity given the ethical and practical issues of harvesting them from animal sources[2][3][4]. For his pioneering work on these "polymethylenes" and higher terpenes, Ružička was awarded the Nobel Prize in Chemistry in 1939[1][2].

The Problem of the Large Ring: Intramolecular vs. Intermolecular Reactions

The primary challenge in synthesizing macrocycles is a thermodynamic and kinetic battle between the desired intramolecular cyclization and the undesired intermolecular polymerization. For a long, linear precursor molecule with reactive functional groups at each end, the two ends must find each other in solution to form a ring. It is often statistically more probable that one end of a molecule will encounter the reactive end of a different molecule, leading to the formation of linear dimers, trimers, and ultimately, polymers.

To favor the formation of the macrocycle, chemists developed the high-dilution principle . By conducting the reaction in a very large volume of solvent, the concentration of the linear precursor is kept extremely low. This reduces the probability of intermolecular collisions, thereby giving the two ends of a single molecule a greater opportunity to react with each other[5][6]. While effective, this technique is often impractical for large-scale industrial synthesis due to the massive solvent volumes required.

G cluster_0 Low Concentration (High Dilution) cluster_1 High Concentration A Linear Precursor B Macrocyclic Product A->B Intramolecular Cyclization (Favored) C Linear Precursor D Linear Dimer C->D Intermolecular Reaction (Favored) E Polymer D->E

Figure 1. The high-dilution principle favors intramolecular cyclization.
Foundational Synthetic Strategies

Ružička's first successful synthesis of a macrocyclic ketone in 1926 was a proof of concept that validated his structural elucidation. The method, now known as the Ruzicka large-ring synthesis, involves the thermal decomposition (pyrolysis) of the thorium or cerium salts of long-chain α,ω-dicarboxylic acids[7][8]. The high temperatures induce an intramolecular condensation and decarboxylation to yield the cyclic ketone. While historically significant, the harsh conditions and notoriously low yields (often in the 1-2% range) made this method synthetically impractical for widespread use[5][7].

A more versatile method that emerged was the Thorpe-Ziegler reaction. This approach utilizes an α,ω-dinitrile as the linear precursor. In the presence of a strong base (like sodium hydride or an alkali metal amide), one of the α-carbons is deprotonated to form a carbanion. This carbanion then attacks the carbon of the second nitrile group in an intramolecular fashion[9]. The resulting cyclic β-enaminonitrile intermediate is then subjected to acidic hydrolysis and decarboxylation to furnish the final macrocyclic ketone[9][10]. This method offered better yields than the Ruzicka synthesis and was a significant step forward in the reliable construction of large rings.

Part II: The Modern Era of Macrocycle Synthesis

While the foundational methods proved the existence and accessibility of macrocycles, modern organic chemistry has introduced a host of more efficient, reliable, and functional-group-tolerant reactions.

Ring-Closing Metathesis (RCM)

The development of well-defined ruthenium and molybdenum catalysts for olefin metathesis in the 1990s revolutionized macrocycle synthesis. RCM uses a linear precursor containing two terminal alkenes. The catalyst mediates the cleavage and re-formation of the double bonds, stitching the ends of the molecule together to form a cyclic alkene and releasing a small, volatile byproduct (typically ethylene gas). The reaction is often high-yielding, tolerant of numerous functional groups, and can be performed at concentrations much higher than those required by the classical high-dilution methods.

Ring Expansion Methodologies

An alternative to end-to-end cyclization is the synthesis of a smaller, more accessible ring followed by a series of reactions that insert atoms into the ring, progressively expanding its size. Numerous strategies exist, including the Dowd-Beckwith rearrangement and thermal 1,3-C shift rearrangements of 1-vinylcycloalkanols, which can provide repeatable two-carbon ring expansions[11][12][13]. More recent diversity-oriented synthesis approaches have utilized oxidative cleavage of a bridging double bond in a polycyclic precursor to generate highly functionalized macrocycles[5]. These methods are powerful for creating libraries of diverse macrocycles for screening in drug discovery[5][14].

Part III: 2-Hydroxy Macrocyclic Ketones (Macrocyclic Acyloins)

Discovery and Significance: The Acyloin Connection

The history of 2-hydroxy macrocyclic ketones is inextricably linked to a major breakthrough in macrocyclization: the Acyloin Condensation . Also known as an intramolecular reductive coupling of diesters, this reaction was developed independently by Prelog and Stoll as a highly efficient method to overcome the high-dilution problem[5]. The reaction employs molten sodium in an inert, high-boiling solvent (like xylene or toluene) to reductively couple the two ester groups of an α,ω-dicarboxylic acid ester.

The key insight into why this reaction works so well without high dilution is that it is believed to occur on the surface of the dispersed sodium metal[15]. The two ester ends of the long-chain precursor are thought to adsorb onto the metal surface in close proximity, effectively pre-organizing the molecule for intramolecular cyclization and preventing intermolecular polymerization[15].

Crucially, the direct product of this reaction is not the ketone itself, but the corresponding 2-hydroxy ketone, or acyloin [9][11][16]. These macrocyclic acyloins are stable, isolable compounds and serve as pivotal synthetic intermediates. They can be readily oxidized to the corresponding 1,2-diketone or, more commonly, reduced to remove the hydroxyl group, yielding the parent macrocyclic ketone[12]. This two-step sequence (Acyloin condensation followed by reduction) became the most reliable and high-yielding method for producing macrocyclic ketones like muscone for decades.

G cluster_0 Acyloin Condensation Pathway A α,ω-Diester Precursor B Macrocyclic Acyloin (2-Hydroxy Ketone) A->B Acyloin Condensation (Na, Toluene) C Macrocyclic Ketone B->C Reduction (e.g., Clemmensen) D Macrocyclic 1,2-Diketone B->D Oxidation (e.g., Bi(III) or Cu(II))

Figure 2. Synthetic utility of macrocyclic acyloins.
Synthetic Methodologies

This remains the most direct route to macrocyclic acyloins. A significant improvement to the original procedure is the Rühlmann modification, which involves carrying out the reaction in the presence of chlorotrimethylsilane (TMSCl)[4][16]. The TMSCl acts as a scavenger for the sodium alkoxide byproduct and traps the intermediate enediolate as a stable bis-silyl enol ether. This prevents competing side reactions like the Claisen condensation and dramatically improves yields. A subsequent acidic workup hydrolyzes the silyl ether to afford the final acyloin[9][16].

Experimental Protocol: Acyloin Condensation (Rühlmann Modification)

  • Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a high-speed mechanical stirrer, a reflux condenser, and an addition funnel under an inert atmosphere (e.g., dry nitrogen or argon).

  • Solvent and Reagent Preparation: To the flask, add dry, oxygen-free toluene (or xylene). Add finely cut sodium metal (4.2 eq.). Heat the solvent to reflux (approx. 110°C) and stir vigorously to create a fine dispersion of molten sodium ("sodium sand").

  • Reactant Addition: In the addition funnel, prepare a solution of the α,ω-diester (1.0 eq.) and chlorotrimethylsilane (2.2 eq.) in dry toluene.

  • Reaction Execution: Add the diester/TMSCl solution dropwise to the refluxing sodium dispersion over several hours. The causality of slow addition is to maintain a low instantaneous concentration of the diester, further favoring intramolecular cyclization even in this surface-mediated reaction. The reaction mixture will typically turn purple or blue, indicating the formation of the radical anion intermediate. Maintain reflux with vigorous stirring for 12-18 hours after the addition is complete.

  • Workup: Cool the reaction mixture to room temperature. Cautiously add methanol to quench any unreacted sodium. Follow with a slow addition of water and then concentrated HCl until the mixture is acidic (pH ~1). This hydrolysis step converts the trapped bis-silyl enol ether to the acyloin.

  • Purification: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude acyloin can then be purified by column chromatography or vacuum distillation.

An alternative strategy is to first synthesize the macrocyclic ketone and then introduce the hydroxyl group at the α-position. This is typically achieved by generating the corresponding enolate with a strong base, followed by reaction with an electrophilic oxygen source.

Experimental Protocol: α-Hydroxylation using a Davis Oxaziridine

  • Enolate Formation: Dissolve the macrocyclic ketone (1.0 eq.) in dry THF in a flame-dried flask under an inert atmosphere. Cool the solution to -78°C in a dry ice/acetone bath. Add a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq.) dropwise. Stir for 1 hour at -78°C to ensure complete enolate formation. The choice of a bulky, non-nucleophilic base is critical to prevent competitive addition to the ketone carbonyl.

  • Oxidation: Prepare a solution of a Davis oxaziridine reagent, such as 2-(phenylsulfonyl)-3-phenyloxaziridine (1.2 eq.), in dry THF. Add this solution dropwise to the enolate solution at -78°C.

  • Quenching and Workup: After stirring for 2-3 hours at -78°C, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

  • Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting crude 2-hydroxy macrocyclic ketone by flash chromatography.

Applications in Drug Discovery and Synthesis

While some α-hydroxy ketone natural products exhibit biological activity, the primary value of macrocyclic acyloins in drug discovery lies in their role as versatile synthetic intermediates[7]. The adjacent hydroxyl and ketone functionalities provide a powerful synthetic handle for further diversification. This "functional handle" can be used to:

  • Introduce Stereocenters: The ketone can be reduced to a secondary alcohol, creating a 1,2-diol. The stereochemistry of this reduction can often be controlled, introducing specific stereocenters into the macrocyclic scaffold.

  • Build Complexity: The hydroxyl group can be readily converted into other functional groups (e.g., ethers, esters, azides), allowing for the attachment of side chains or other molecular fragments.

  • Serve as Precursors: As mentioned, they are the immediate precursors to both macrocyclic ketones (via reduction) and 1,2-diketones (via oxidation), providing access to multiple classes of compounds from a single intermediate.

This synthetic versatility allows researchers to generate libraries of complex and structurally diverse macrocycles from a common acyloin precursor, which can then be screened for biological activity against various therapeutic targets[1][3][16].

Method Precursor Key Reagents Product Advantages Disadvantages
Ruzicka Synthesis α,ω-Dicarboxylic AcidThorium or Cerium Salts, HeatMacrocyclic KetoneHistorically significant; first method for large rings.Very low yields; harsh conditions; limited scope.
Thorpe-Ziegler α,ω-DinitrileStrong Base (e.g., NaH), then H₃O⁺Macrocyclic KetoneBetter yields than Ruzicka; more general.Requires dinitrile synthesis; use of strong base.
Acyloin Condensation α,ω-DiesterNa metal, Toluene/Xylene, (TMSCl)Macrocyclic Acyloin High yields; no high dilution needed; direct access to 2-hydroxy ketones.Requires anhydrous/anaerobic conditions; reactive metal.
α-Hydroxylation Macrocyclic KetoneStrong Base (e.g., LDA), OxaziridineMacrocyclic Acyloin Good for late-stage functionalization; stereoselective variants exist.Indirect route; requires pre-formed macrocycle.

Part IV: Conclusion and Future Outlook

The journey of macrocyclic ketones from fragrant curiosities to key scaffolds in modern medicine is a testament to the power of synthetic innovation. The initial discoveries by Leopold Ružička shattered long-held beliefs about molecular structure and paved the way for a new field of chemistry. The subsequent development of synthetic methods, particularly the Acyloin Condensation, not only provided practical access to these large rings but also established 2-hydroxy macrocyclic ketones as a cornerstone of macrocycle synthesis.

Today, these acyloin derivatives continue to serve as indispensable platforms for the construction of molecularly complex and diverse libraries for drug discovery. As researchers tackle increasingly challenging biological targets, such as protein-protein interactions, the conformationally constrained yet flexible nature of the macrocyclic scaffold remains highly attractive[3][16]. The ability to readily synthesize and functionalize macrocyclic acyloins ensures that they will remain a vital tool in the ongoing quest for novel therapeutics.

Part V: References

  • Department of Chemistry, Michigan State University. Leopold Ruzicka. Available at: [Link]

  • University of Zurich. Leopold Ruzicka – Nobel Prize in Chemistry 1939. Available at: [Link]

  • Chemical Industry Digest. (2018). Leopold Ruzicka (1887–1976). Available at: [Link]

  • Organic Chemistry Portal. Acyloin Condensation. Available at: [Link]

  • Physics Wallah. Acyloin Condensation Reaction and Mechanism. Available at: [Link]

  • Wikipedia. Hydroxy ketone. Available at: [Link]

  • Williams, A. S. (1999). The Synthesis of Macrocyclic Musks. Synthesis, 1999(10), 1707–1723. Available at: [Link]

  • Bloomfield, J. J. (2011). The Acyloin Condensation. In Organic Reactions. John Wiley & Sons, Inc.

  • Haufe, G., & Rautenstrauch, V. (2003). Synthesis of Macrocyclic Ketones by Repeatable Two-Carbon Ring Expansion Reactions. CHIMIA International Journal for Chemistry, 57(4), 196-199. Available at: [Link]

  • Sarlah, D., & Franke, J. (2012). Diversity-Oriented Synthesis Approach to Macrocycles via Oxidative Ring Expansion. PMC. Available at: [Link]

  • Organic Chemistry Portal. Hydroxy ketone synthesis by oxidation. Available at: [Link]

  • Basava, V., & B.S. Publications. 1. Acyloin Condensation. Available at: [Link]

  • Padrón, J. M., Miranda, P. O., Padrón, J. I., & Martín, V. S. (2006). Beta'-hydroxy-alpha,beta-unsaturated ketones: a new pharmacophore for the design of anticancer drugs. Bioorganic & medicinal chemistry letters, 16(8), 2266–2269. Available at: [Link]

  • Herzon, S. B. (2018). Chemistry and Biology of Acyloin Natural Products. ResearchGate. Available at: [Link]

  • Wikipedia. Thorpe-Ziegler Reaction. Available at: [Link]

  • Wikipedia. Ketonic decarboxylation. Available at: [Link]

  • Organic Syntheses. Trimethylsilane, 1-cyclobuten-1,2-ylenedioxybis. Available at: [Link]

  • Taylor & Francis. Hydroxy ketones – Knowledge and References. Available at: [Link]

  • Merck Index. Ruzicka Large Ring Synthesis. Available at: [Link]

  • Wang, S., et al. (2014). Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles. Molecules, 19(12), 21078–21111. Available at: [Link]

  • Wu, T., Xiao, F., & Li, W. (2020). Macrolactins: biological activity and biosynthesis. Marine Life Science & Technology, 3(1), 62-68. Available at: [Link]

  • Ghavre, M., et al. (2016). Macrocyclization strategies for cyclic peptides and peptidomimetics. RSC advances, 6(52), 46243-46261. Available at: [Link]

  • Shi, C., et al. (2022). An Insight into the Medicinal Chemistry Perspective of Macrocyclic Derivatives with Antitumor Activity: A Systematic Review. Molecules, 27(9), 2824. Available at: [Link]

  • Taylor, R. J. K., & Unsworth, W. P. (2015). Synthesis of a macrocyclic and medium-sized ring lactam library using cascade ring expansion reactions. Organic & Biomolecular Chemistry, 13(38), 9839-9848. Available at: [Link]

  • Ye, Z., & Ghadiri, M. R. (2021). Passerini-type reaction of boronic acids enables α-hydroxyketones synthesis. Nature Communications, 12(1), 405. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of acyloins (α-hydroxy carbonyl compounds). Available at: [Link]

  • ResearchGate. Biologically active naturally occuring macrocyclic ketones. Available at: [Link]

  • MDPI. Research Progress on the Biological Activities of Metal Complexes Bearing Polycyclic Aromatic Hydrazones. Available at: [Link]

  • PubMed Central. Macrocyclization: Enhancing Drug-like Properties of Discoidin Domain Receptor Kinase Inhibitors. Available at: [Link]

  • NIH. Synthesis and Biological Evaluation of Macrocyclized Betulin Derivatives as a Novel Class of Anti-HIV-1 Maturation Inhibitors. Available at: [Link]

  • ResearchGate. Ketone Bodies, Potential Therapeutic Uses. Available at: [Link]

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An In-depth Technical Guide to the Physical Properties and Melting Point Analysis of 2-Hydroxycyclopentadecanone

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 2-hydroxycyclopentadecanone, with a detailed focus on the methodologies for determining its melting point. Given the absence of a readily available, experimentally determined melting point in scientific literature, this document emphasizes the theoretical considerations and practical approaches required for its accurate analysis. The protocols and discussions herein are designed to equip researchers with the necessary knowledge to characterize this and similar macrocyclic α-hydroxy ketones with a high degree of scientific rigor.

Introduction to this compound

This compound is a macrocyclic compound featuring a fifteen-membered carbon ring functionalized with both a ketone and a hydroxyl group on adjacent carbons. Its molecular structure imparts specific physicochemical characteristics that are of interest in various fields, including perfumery and as a potential building block in the synthesis of more complex bioactive molecules.

A thorough understanding of the physical properties of this compound is paramount for its application in research and development. The melting point, in particular, serves as a critical indicator of purity and can influence formulation strategies and reaction conditions.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are summarized in the table below. These values are primarily derived from computational models and spectroscopic data, underscoring the need for experimental verification.[1]

PropertyValueSource
Molecular Formula C₁₅H₂₈O₂PubChem[1]
Molecular Weight 240.38 g/mol PubChem[1]
IUPAC Name 2-hydroxycyclopentadecan-1-onePubChem[1]
CAS Number 4727-18-8PubChem[1]
Appearance Predicted to be a white to off-white crystalline solidInferred from similar macrocyclic ketones
Solubility Predicted to be soluble in organic solvents like ethanol, ether, and chloroform; sparingly soluble in water.Inferred from cyclopentadecanone[2][3]

Spectroscopic Data:

  • ¹³C NMR, GC-MS, and IR spectra for this compound are available in public databases such as the NIST WebBook, providing a basis for structural confirmation.[4]

Synthesis and Purification of this compound: A Proposed Methodology

Proposed Synthesis Pathway: Oxidation of Cyclopentadecanone

A common and effective method for the synthesis of α-hydroxy ketones is the oxidation of the corresponding ketone. This can be achieved through various reagents. A potential pathway for the synthesis of this compound is outlined below.

Synthesis_Pathway Cyclopentadecanone Cyclopentadecanone Enolate Enolate Intermediate Cyclopentadecanone->Enolate Base (e.g., LDA) SilylEnolEther Silyl Enol Ether Enolate->SilylEnolEther Silylating Agent (e.g., TMSCl) Epoxide Epoxide Intermediate SilylEnolEther->Epoxide Oxidizing Agent (e.g., m-CPBA) HydroxyKetone This compound Epoxide->HydroxyKetone Acidic or Basic Workup

Caption: Proposed synthesis of this compound via a silyl enol ether intermediate.

Step-by-Step Experimental Protocol (Proposed)
  • Enolate Formation: Dissolve cyclopentadecanone in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon). Cool the solution to -78 °C and slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to generate the lithium enolate.

  • Silyl Enol Ether Formation: To the enolate solution, add a silylating agent like trimethylsilyl chloride (TMSCl) to trap the enolate as a silyl enol ether. Allow the reaction to warm to room temperature.

  • Oxidation: The crude silyl enol ether is then oxidized using an appropriate oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding epoxide.

  • Hydrolysis: The epoxide is then hydrolyzed under either acidic or basic conditions to yield the desired this compound.

  • Purification: The crude product should be purified to remove any unreacted starting materials, byproducts, or residual reagents. A combination of the following techniques is recommended:

    • Liquid-Liquid Extraction: To separate the organic product from aqueous soluble impurities.

    • Column Chromatography: Using silica gel and an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the target compound.

    • Recrystallization: From a suitable solvent system to obtain a highly pure crystalline solid. The choice of solvent will need to be determined empirically.

Melting Point Analysis: A Cornerstone of Characterization

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from the solid to the liquid phase. For an unknown compound like this compound, its determination is a fundamental step in its characterization.

Factors Influencing the Melting Point

Several factors can influence the observed melting point of an organic compound:

  • Purity: Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, which results in a lower and broader melting point range.

  • Intermolecular Forces: The presence of the hydroxyl group in this compound allows for hydrogen bonding, which is a strong intermolecular force. This is expected to result in a significantly higher melting point compared to its parent compound, cyclopentadecanone (melting point 63-65 °C).

  • Molecular Symmetry and Packing: The way molecules pack into a crystal lattice affects the strength of the intermolecular forces. More symmetrical molecules tend to pack more efficiently, leading to higher melting points.

  • Polymorphism: The existence of different crystalline forms (polymorphs) of the same compound can result in different melting points.

Experimental Determination of Melting Point

Two primary methods are employed for the determination of the melting point of an organic compound: the capillary method and Differential Scanning Calorimetry (DSC).

This is a classical and widely used technique that provides a visual determination of the melting range.

Protocol:

  • Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered.

  • Capillary Tube Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring a packed column height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

  • Heating Rate: Initially, heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

  • Observation: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_analysis Melting Point Determination Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Load Load Capillary Tube Grind->Load Heat Heat in Apparatus Load->Heat Observe Observe Melting Range Heat->Observe Record Record T_onset and T_completion Observe->Record

Caption: Workflow for capillary melting point determination.

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It provides a more quantitative and detailed analysis of the melting process.

Protocol:

  • Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of this compound into a DSC pan.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point.

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) through the melting transition.

    • An inert atmosphere (e.g., nitrogen) is typically used to prevent oxidation.

  • Data Analysis: The resulting thermogram will show an endothermic peak corresponding to the melting of the sample. From this peak, the following can be determined:

    • Onset Temperature: The extrapolated onset of the melting peak, often taken as the melting point.

    • Peak Temperature: The temperature at the apex of the melting peak.

    • Enthalpy of Fusion (ΔHfus): The area under the melting peak, which is the energy required to melt the sample.

DSC_Analysis Sample Weigh Sample into DSC Pan Run Run DSC Analysis Sample->Run Calibrate Calibrate Instrument Calibrate->Run Program Set Thermal Program Program->Run Analyze Analyze Thermogram Run->Analyze Results Melting Point (T_onset) Enthalpy of Fusion (ΔHfus) Analyze->Results

Caption: Workflow for melting point analysis using Differential Scanning Calorimetry (DSC).

Conclusion and Future Work

This technical guide has provided a comprehensive framework for understanding and analyzing the physical properties of this compound, with a particular focus on its melting point. Due to the lack of an experimentally determined melting point in the current body of scientific literature, this guide has emphasized the importance of robust synthesis, purification, and analytical methodologies.

The proposed synthesis and purification protocol provides a starting point for obtaining a high-purity sample of this compound. The detailed procedures for capillary melting point determination and Differential Scanning Calorimetry will enable researchers to accurately characterize this compound.

Future work should focus on the experimental execution of the proposed synthesis and the subsequent determination of the melting point and other physical properties. This will provide valuable data for the scientific community and facilitate the use of this compound in various research and development applications.

References

  • MDPI. (2024). The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of Macrocyclic Ketones Through Catalyst-Free Electrophilic Halogen-Mediated Semipinacol Rearrangement. Retrieved from [Link]

  • Google Patents. (n.d.). CN102026955A - Process for purifying an alpha-keto ester.
  • Google Patents. (n.d.). US20110065962A1 - Process for the preparation of aromatic alpha-hydroxy ketones.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-hydroxy ketones and aldehydes. Retrieved from [Link]

  • TCU Digital Repository. (2023). SYNTHESIS AND CHARACTERIZATION OF A MACROCYCLE CONTAINING ASPARTIC ACID. Retrieved from [Link]

  • NIST WebBook. (n.d.). Cyclopentadecanone, 2-hydroxy-. Retrieved from [Link]

  • MDPI. (2025). Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. Retrieved from [Link]

  • PMC. (2021). Validating potent anti-inflammatory and anti-rheumatoid properties of Drynaria quercifolia rhizome methanolic extract through in vitro, in vivo, in silico and GC-MS-based profiling. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Preparation of α-Hydroxy Ketones from Aromatic Aldehydes. Retrieved from [Link]

  • PMC. (2025). Macrocycles of Saxitoxin: Insights into the Structure of Zetekitoxin AB. Retrieved from [Link]

  • PMC. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved from [Link]

  • YouTube. (2019). Alpha-Hydroxyl ketone preparation by five different methods using different synthons. Retrieved from [Link]

Sources

Conformational Analysis of Large Ring 2-Hydroxy Ketones: A Synergistic Approach to Unraveling Molecular Architecture

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Large ring (macrocyclic) 2-hydroxy ketones are a pivotal class of molecules, frequently encountered in complex natural products and forming the backbone of many modern therapeutics.[1][2] Their conformational flexibility is not a mere structural footnote; it is a critical determinant of their biological activity, membrane permeability, and overall pharmacological profile.[1][3] This guide provides a comprehensive framework for tackling the intricate challenge of their conformational analysis. We will move beyond a simple recitation of techniques to explain the causality behind methodological choices, presenting an integrated workflow that synergizes experimental spectroscopy and computational modeling to deliver a robust, validated understanding of these dynamic molecular systems.

The Macrocyclic Challenge: Why Conformation is King

Macrocycles (molecules with rings of 12 or more atoms) occupy a unique chemical space that allows them to engage with challenging biological targets, such as large, flat protein-protein interaction surfaces.[1] However, their inherent flexibility presents a significant hurdle. Unlike small, rigid molecules, large rings can exist as a dynamic equilibrium of multiple low-energy conformers in solution. The specific three-dimensional arrangement of atoms dictates which "face" of the molecule is presented for biological interaction, directly impacting efficacy and specificity.

The presence of a 2-hydroxy ketone moiety introduces a powerful conformational constraint: the potential for a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen.[4][5] This interaction can dramatically stabilize specific conformers, effectively pre-organizing a segment of the macrocycle. Understanding the strength and prevalence of this hydrogen bond is central to deciphering the overall conformational landscape.

The core challenges in analyzing these molecules are:

  • High Dimensionality: The large number of rotatable bonds leads to a vast conformational space that is impossible to explore exhaustively by intuition alone.[6]

  • Transannular Strain: Non-bonded interactions between atoms across the ring can introduce significant strain, ruling out many potential conformations.[7][8]

  • Dynamic Equilibrium: Molecules in solution are not static. They are constantly interconverting between different shapes, and the experimentally observed properties are an average over this entire ensemble.[9]

This guide outlines a self-validating system where computational exploration is disciplined by experimental data, ensuring that the resulting models are not just theoretically plausible but grounded in physical reality.

Foundational Techniques: An Integrated Toolkit

A robust conformational analysis relies on the integration of experimental techniques, which provide data on the molecule's actual behavior, and computational methods, which explore the universe of possibilities.

Experimental Cornerstone: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the structure and dynamics of molecules in solution, providing a time-averaged picture of the conformational ensemble.[10]

  • Expertise & Causality: We don't just collect a single spectrum; we use a suite of experiments to probe different aspects of the molecular structure. The choice of experiment is dictated by the information we seek. For through-space proximities, which define the molecule's fold, the Nuclear Overhauser Effect (NOE) is paramount.

  • Key Experiments for Conformational Analysis:

    • 2D NOESY/ROESY: These are the primary experiments for identifying protons that are close to each other in space (typically < 5 Å), regardless of their through-bond connectivity.[11] For many macrocycles, which fall into a medium molecular weight range, the standard NOE signal can be weak or even zero. In these cases, ROESY is the superior experiment as the ROE is always positive.[12] The intensity of a cross-peak is proportional to the inverse sixth power of the distance between the protons, providing powerful geometric constraints.

    • J-Coupling Analysis: Scalar (through-bond) coupling constants (J-values) provide information about dihedral angles, which define the rotation around chemical bonds.[11]

    • Variable Temperature (VT) NMR: By acquiring spectra at different temperatures, one can study the equilibrium between different conformers.[13] Changes in chemical shifts or coupling constants with temperature can indicate a shift in the conformational equilibrium and can be used to extract thermodynamic parameters.

  • Sample Preparation (Trustworthiness Pillar): Dissolve the 2-hydroxy ketone in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) that mimics a relevant environment. For small molecules where the NOE is critical, thoroughly degas the sample using the freeze-pump-thaw method to remove dissolved paramagnetic oxygen, which can quench the NOE signal.[12]

  • Experiment Acquisition:

    • Set up a standard 2D NOESY or ROESY pulse sequence.

    • Causality: The choice of mixing time is critical. This is the period during which magnetization is transferred between spatially close protons. A short mixing time (e.g., 100-200 ms) will only show correlations between very close protons, while a longer time (e.g., 300-500 ms) will reveal longer-range interactions but can also introduce artifacts from "spin diffusion" (magnetization hopping between protons).[11] Acquiring a series of spectra with different mixing times (a "build-up curve") provides the most reliable data.

  • Data Processing: Process the 2D data with appropriate window functions and perform Fourier transformation.

  • Analysis & Interpretation:

    • Integrate the cross-peaks at a short mixing time.

    • Calibrate the distances by using a known, fixed distance within the molecule (e.g., the distance between two geminal protons or protons on an aromatic ring).

    • Categorize the NOE/ROE restraints as strong (< 2.5 Å), medium (2.5 - 3.5 Å), and weak (3.5 - 5.0 Å). This semi-quantitative data will serve as the crucial input for computational modeling.

The Solid-State Benchmark: X-Ray Crystallography

X-ray crystallography provides an unambiguous, high-resolution 3D structure of the molecule in its crystalline state.[14]

  • Expertise & Causality: While often considered the "gold standard," it's crucial to understand that a crystal structure is a snapshot of a single, often lowest-energy, conformer packed into a highly ordered lattice.[15][16] This conformation may or may not be the most populated or biologically active one in solution. Its true value lies in providing a definitive, experimentally determined structure that can be used to validate the force fields and methods used in computational modeling. If a computational search fails to identify a low-energy conformer that matches the crystal structure, the search method itself is suspect.

Caption: High-level workflow for X-ray crystallography.

Navigating the Possibilities: Computational Modeling

Given the flexibility of large rings, computational methods are essential to explore the vast conformational landscape.[17] The goal is to generate a diverse set of low-energy structures that are consistent with the experimental data.

  • Expertise & Causality: A common pitfall is to simply perform a single energy minimization and assume the result is correct. For flexible molecules, this is almost always wrong. A thorough conformational search is required. The choice of algorithm is critical; methods designed for small, acyclic molecules often fail for constrained macrocycles because they cannot efficiently satisfy the ring closure constraint.[6]

Conformational Search Strategies
  • Distance Geometry & Low-Mode Methods: These approaches are often more effective for macrocycles than simple systematic searches, which suffer from combinatorial explosion.[18] Algorithms like Monte Carlo Multiple Minimum (MCMM) and Mixed Torsional/Low-Mode sampling (MTLMOD) have proven to be robust for these systems.[3]

  • Energy Calculations: Initial searches are typically performed with computationally inexpensive Molecular Mechanics (MM) force fields. The resulting unique conformers are then subjected to higher-level calculations, such as Density Functional Theory (DFT), to obtain more accurate relative energies.

  • Initial Structure Generation: Build a 2D or simple 3D model of the 2-hydroxy ketone.

  • Conformational Search:

    • Use a suitable algorithm (e.g., MCMM in MacroModel) to generate a large number of initial conformations.[3]

    • Causality: Set a sufficiently wide energy window (e.g., 15 kcal/mol or ~63 kJ/mol) to ensure that the search doesn't get trapped in a single low-energy well and that all potentially relevant conformers are sampled.[15]

  • Clustering and Redundancy Removal: Cluster the generated conformers based on root-mean-square deviation (RMSD) to identify unique structures.

  • Energy Minimization and Ranking:

    • Perform a full geometry optimization on each unique conformer using a suitable force field (e.g., OPLS).

    • Re-rank the conformers based on their final energies.

  • Refinement with Experimental Restraints (Trustworthiness Pillar):

    • Take the set of low-energy conformers and check their agreement with the experimental NOE/ROE distance restraints from Protocol 1.

    • Discard any conformers that significantly violate these restraints.

    • Alternatively, use the restraints directly in a restrained molecular dynamics simulation to generate an ensemble of structures that are all consistent with the NMR data.

Synergy in Action: The Integrated Workflow

The true power of this approach comes from the tight integration of experimental and computational workflows. Each component serves to validate and refine the other.

Caption: Integrated workflow for robust conformational analysis.

This iterative process ensures that the final conformational ensemble is not just a theoretical construct but a data-driven model of the molecule's behavior in solution.

Data Presentation and Interpretation

The final output should be a concise summary of the conformational landscape.

Table 1: Conformational Analysis Summary of a Hypothetical 14-Membered 2-Hydroxy Ketone
Conformer IDRelative Energy (kcal/mol)Population (%)Key Dihedral Angle (C1-C2-C3-C4)H-Bond (O-H···O=C) Distance (Å)RMSD to Crystal Structure (Å)
Conf-A 0.0075.3-165°1.850.45
Conf-B 1.1515.1+85°2.903.12
Conf-C 1.896.2-172°1.884.50
Conf-D 2.503.4+78°None3.88
  • Interpretation: The data in Table 1 clearly shows that the molecule exists predominantly as Conf-A in solution, which is also very similar to the solid-state structure. This conformer is heavily stabilized by a strong intramolecular hydrogen bond. However, a significant population (~15%) exists as Conf-B , which has a very different backbone torsion and a weaker H-bond. This minor conformer could be biologically relevant, representing the "active" conformation that binds to a target protein.

Conclusion

The conformational analysis of large ring 2-hydroxy ketones is a complex but solvable problem. By rejecting a siloed approach and instead embracing a synergistic workflow that combines the predictive power of computational modeling with the real-world validation of NMR spectroscopy and X-ray crystallography, researchers can develop a high-confidence understanding of these molecules. This detailed structural insight is indispensable for rational drug design, enabling the optimization of properties like potency, selectivity, and bioavailability.

References

  • Nilsson, I., Kihlberg, J., & Åqvist, J. (2020). Conformational analysis of macrocycles: comparing general and specialized methods. Journal of Computer-Aided Molecular Design. [Link]

  • Bonnet, P., Agrafiotis, D. K., & Zhu, F. (2009). Conformational Analysis of Macrocycles: Finding What Common Search Methods Miss. Journal of Chemical Information and Modeling. [Link]

  • Karlén, A., et al. (2020). Conformational analysis of macrocycles: comparing general and specialized methods. Journal of Computer-Aided Molecular Design, 34(3), 295-310. [Link]

  • Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. [Link]

  • Chem V-Gurukul. (2020). Conformational Analysis of Cyclohexane | Stereochemistry. YouTube. [Link]

  • The Pharma Innovation Journal. (2022). A review on x-ray crystallography and it's applications. The Pharma Innovation Journal. [Link]

  • Harinantenaina, L., et al. (2018). Conformational Sampling of Macrocyclic Drugs in Different Environments: Can We Find the Relevant Conformations?. ACS Omega. [Link]

  • Angell, Y. L., et al. (2013). Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. Journal of the American Chemical Society. [Link]

  • Valeur, E., & Bradley, M. (2009). Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization. Chemical Reviews. [Link]

  • Rittner, R. (2011). NMR Spectroscopy: a Tool for Conformational Analysis. Annals of Magnetic Resonance. [Link]

  • Pedretti, A., et al. (2021). Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. Journal of Chemical Education. [Link]

  • Vögeli, B. (2014). Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. Journal of the American Chemical Society. [Link]

  • Vega, M. C. (2024). X-Ray Crystallography for Macromolecular Complexes. PubMed. [Link]

  • Abagyan, R., & Totrov, M. (2001). Computational techniques for efficient conformational sampling of proteins. Current Opinion in Structural Biology. [Link]

  • Kwan, E. E. (n.d.). Chem 106 Conformational and Stereochemical Control of Medium to Large Rings. Harvard University. [Link]

  • Anet, F. A. L., & Anet, R. (1975). Determination of conformational energy barriers in medium- and large-ring cycloalkanes by proton and carbon-13 nuclear magnetic resonance. Journal of the American Chemical Society. [Link]

  • Siodłak, D. (2017). Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. Transfer of Aromaticity from ipso-Benzene Ring to the Enol System(s). Molecules. [Link]

  • LibreTexts Chemistry. (2020). 8.2: Conformational Analysis. LibreTexts. [Link]

  • Palmer, A. G. (2013). NMR Studies of Aromatic Ring Flips to Probe Conformational Fluctuations in Proteins. The Journal of Physical Chemistry B. [Link]

  • Filarowski, A., et al. (2004). The intramolecular hydrogen bond in ortho-hydroxy acetophenones. Journal of Molecular Structure. [Link]

  • University of Wisconsin-Madison. (2018). NOESY and ROESY. University of Wisconsin-Madison Chemistry Department. [Link]

  • ResearchGate. (n.d.). X-ray crystal structure of macrocycle A1. ResearchGate. [Link]

  • University of California, Santa Barbara. (n.d.). TINKER Tutorial: Conformational Analysis. UC Santa Barbara. [Link]

  • College of Saint Benedict & Saint John's University. (n.d.). Conformation of rings. CSB/SJU. [Link]

  • Wilson, J. L., et al. (2024). Rapid conformational analysis of semi-flexible liquid crystals. Molecular Physics. [Link]

  • The Ponder Lab. (2021). Understanding x-ray crystallography structures. YouTube. [Link]

  • Reddit. (2024). Hydrogen Bonding in Aldehydes and Ketones?. r/Mcat on Reddit. [Link]

  • Leach, A. R. (1992). Conformational analysis of flexible ligands in macromolecular receptor sites. Journal of Molecular Graphics. [Link]

  • Coutsias, E. A., et al. (2016). Exhaustive Conformational Sampling of Complex Fused Ring Macrocycles Using Inverse Kinematics. Journal of Chemical Theory and Computation. [Link]

  • Nowick, J. S. (2015). Standard practices for X-ray crystallographic structure determination in the Nowick laboratory. Nowick Lab. [Link]

  • Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. Master Organic Chemistry. [Link]

  • Evans, M. (2021). 8.4 Intermolecular Hydrogen Abstraction by Excited Ketones. YouTube. [Link]

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Toxicological Profiling and Safety Management of 2-Hydroxycyclopentadecanone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guidance for Pharmaceutical & Fragrance Applications

Executive Summary

This technical guide provides a comprehensive safety and toxicological assessment of 2-Hydroxycyclopentadecanone (CAS: 4727-18-8), a critical macrocyclic acyloin intermediate used in the synthesis of high-value musks (e.g., Exaltone®, Muscone).[1] While often overshadowed by its parent compounds in regulatory literature, this molecule presents unique physiochemical challenges—specifically its acyloin functionality and high lipophilicity (LogP ~4.0).

This document is structured to empower researchers with predictive safety frameworks and handling protocols , utilizing a "Read-Across" methodology validated by the Research Institute for Fragrance Materials (RIFM) for macrocyclic ketones.[1]

Part 1: Chemical Identity & Physiochemical Dossier[1]

Understanding the physical state is the first step in exposure control. This compound is an acyloin —an


-hydroxy ketone.[1] This structural feature allows for tautomerization and specific redox behaviors distinct from simple ketones.
Table 1: Physiochemical Profile
PropertyValueTechnical Implication
CAS Number 4727-18-8Unique identifier for regulatory searches.[1]
IUPAC Name 2-Hydroxycyclopentadecan-1-oneDefines the acyloin structure.[1]
Synonyms Exaltoin,

-Hydroxycyclopentadecanone
Common industry nomenclature.[1]
Molecular Formula

MW: 240.38 g/mol .[1][2][3][4]
Physical State Solid (Crystalline/Needles)Melting Point: 57–58°C. Requires dust control.[1]
Lipophilicity (LogP) ~4.00 (Predicted)High. Indicates potential for bioaccumulation and rapid dermal penetration.
Boiling Point 381.3°C (at 760 mmHg)Low volatility at room temperature; inhalation risk is primarily via dust.
Solubility Insoluble in water; Soluble in EtOH, OilsRequires lipophilic vehicles for tox testing.

Part 2: Toxicological Assessment Strategy (Read-Across Framework)

The Challenge: Specific public toxicological dossiers for isolated this compound are rare because it is often transiently reduced to cyclopentadecanone (Exaltone) in situ.[1] The Solution: We utilize a Read-Across approach, anchoring the safety profile to the well-characterized Macrocyclic Ketones (MK) group.[1] This method is accepted by ECHA and OECD when target data is data-poor but structurally similar to a data-rich source.[1]

Diagram 1: The Safety Assessment Workflow

This workflow illustrates how safety data is derived for this intermediate using structural analogues.

SafetyAssessment Target Target: this compound (CAS: 4727-18-8) Logic Structural Similarity: Macrocyclic Ring + Ketone (>90% Homology) Target->Logic Query Anchor Anchor: Cyclopentadecanone (CAS: 502-72-7) Anchor->Logic Reference Data RIFM/OECD Data: - Low Acute Tox - Non-Genotoxic - Low Sensitization Logic->Data Validates Output Derived Profile: Safe for Industrial Use (With PPE) Data->Output Generates

Caption: A Read-Across workflow validating the safety of this compound based on the toxicological profile of its parent, Cyclopentadecanone (Exaltone).

Part 3: Toxicological Profile & GHS Classification[1]

Based on the RIFM assessment of macrocyclic ketones and the specific reactivity of


-hydroxy ketones, the following profile is established.
Acute Toxicity[1]
  • Oral (Rat): Predicted

    
     mg/kg.[1][5]
    
    • Mechanism:[1][6] Macrocyclic ketones are efficiently metabolized via ring hydroxylation and conjugation. They do not exhibit the high acute toxicity of smaller ring ketones (e.g., cyclohexanone).[1]

  • Dermal (Rabbit): Predicted

    
     mg/kg.[1]
    
    • Note: Despite high LogP facilitating penetration, systemic toxicity remains low due to rapid metabolic clearance.

Skin Sensitization & Irritation[1]
  • Sensitization: Low to Moderate Risk. [1]

    • Expert Insight: While macrocyclic musks are generally low-sensitizers, the acyloin group (

      
      ) can theoretically form Schiff bases or undergo oxidation to a diketone (sensitizer).[1] High purity (>98%) is required to minimize oxidation byproducts which are often the true sensitizers.
      
  • Irritation: Likely Eye Irritant (Category 2) due to the ketone functionality and surfactant-like properties of the amphiphilic structure.[1]

Genotoxicity & Carcinogenicity[1]
  • Ames Test: Negative (Based on MK group data).

  • Carcinogenicity: No evidence of carcinogenicity in structural analogues.[1]

Environmental Fate (Aquatic Toxicity)[1]
  • Classification: Aquatic Chronic 2 (H411) .[1]

  • Reasoning: The high LogP (4.0) suggests strong partitioning into organic matter and aquatic organisms.[1] While biodegradable (OECD 301 series), the acute exposure to aquatic life is a concern during synthesis wash-down.[1]

Part 4: Handling, Synthesis & Safety Protocols

This section details the synthesis of the safety data itself and the handling of the compound in a lab setting.

Synthesis & Reactivity Flow

Understanding how this compound is formed (Acyloin Condensation) reveals its primary impurities (sodium ethoxide residues, unreacted diesters).[1]

SynthesisFlow Start Pentadecanedioic Acid Diester Reagent Na / Toluene / Reflux (Acyloin Condensation) Start->Reagent Inter Intermediate: Enediol Bis-Silyl Ether Reagent->Inter Radical Cyclization Product This compound (The Acyloin) Inter->Product Hydrolysis Risk Risk Point: Tautomerization / Oxidation Product->Risk Storage Instability

Caption: Synthetic pathway highlighting the radical cyclization mechanism. Note the storage risk due to potential oxidation of the acyloin moiety.[1]

Recommended Handling Protocol

Objective: Prevent dermal absorption and dust inhalation.[1]

  • Engineering Controls:

    • Use a localized exhaust hood (LEV) when handling the solid powder.

    • Static Control: Macrocyclic powders are often electrostatic.[1] Ground all weighing equipment to prevent dust explosions (though risk is low, it is non-zero).[1]

  • Personal Protective Equipment (PPE):

    • Gloves: Nitrile (0.11 mm) is sufficient for splash protection.[1] For prolonged immersion (e.g., cleaning reactors), use Butyl Rubber due to the compound's lipophilicity.[1]

    • Respiratory: N95/P2 particulate respirator if dust is visible.[1]

  • Spill Management:

    • Do not wash down drains. The high LogP makes it toxic to aquatic life.

    • Protocol: Sweep up dry.[1] If in solution, absorb with vermiculite.[1] Incinerate via licensed chemical waste contractor.[1]

Analytical Validation (Purity Check)

Before toxicological testing, purity must be validated to rule out metal contaminants (from Na synthesis) or solvent residues (Toluene).

  • GC-MS Method:

    • Column: HP-5MS (Non-polar).[1]

    • Temp Program: 100°C (1 min)

      
       20°C/min 
      
      
      
      280°C.[1]
    • Target Ion: Look for molecular ion [M+] 240.[1][5]

    • Impurity Watch: Check for Cyclopentadecanedione (oxidation product) which has higher sensitization potential.[1]

References

  • RIFM Expert Panel. (2011). A toxicological and dermatological assessment of macrocyclic ketones when used as fragrance ingredients.[7][8] Food and Chemical Toxicology.[9]

  • PubChem. (2025).[1][4] this compound (CID 543400) - Compound Summary.[1][4] National Library of Medicine.[1]

  • OECD. (2023). OECD QSAR Toolbox: Prediction of toxicity for macrocyclic compounds.[1] Organization for Economic Cooperation and Development.

  • ECHA. (2024).[1] Registration Dossier: Cyclopentadecanone (Read-Across Source).[1] European Chemicals Agency.[1] (Note: Generalized landing page for search as specific deep links vary by session).[1]

  • LookChem. (2024).[1] Safety Data Sheet Summaries for CAS 4727-18-8.

Sources

Methodological & Application

Application Note: Synthetic Routes for the Preparation of 2-Hydroxycyclopentadecanone

[1]

Abstract

This application note details two distinct, high-integrity synthetic routes for the preparation of 2-hydroxycyclopentadecanone (CAS: 4727-17-7), a critical intermediate in the synthesis of macrocyclic musks like Exaltolide and Muscone.

  • Route A (Constructive): The Rühlmann-Modified Acyloin Condensation , utilizing chlorotrimethylsilane (TMSCl) to trap the enediolate intermediate, offering a direct, high-yield cyclization from acyclic diesters.

  • Route B (Functionalization): The Rubottom Oxidation , enabling the regioselective

    
    -hydroxylation of cyclopentadecanone via silyl enol ethers.
    

This guide provides step-by-step protocols, mechanistic insights, and safety-critical parameters for industrial and research-scale production.

Introduction & Strategic Analysis

This compound is a 15-membered macrocyclic acyloin. Its synthesis is thermodynamically and kinetically challenging due to the entropic penalty associated with closing large rings (the "medium-ring effect").

The Synthetic Challenge
  • Entropy vs. Enthalpy: Forming a C15 ring requires overcoming significant entropic barriers. High-dilution conditions are traditionally required to favor intramolecular cyclization over intermolecular polymerization.

  • The Solution: The Rühlmann modification of the acyloin condensation fundamentally alters this landscape. By trapping the intermediate enediolate as a bis(silyloxy)alkene, the reaction becomes irreversible under the reaction conditions, preventing the Dieckmann condensation side-pathways and allowing for higher concentration thresholds [1].

Route A: Rühlmann-Modified Acyloin Condensation

Best for: De novo synthesis from acyclic precursors. Starting Material: Dimethyl pentadecanedioate (or Diethyl ester).

Mechanistic Workflow

The reaction proceeds via a radical-anion mechanism on the surface of metallic sodium. The presence of TMSCl traps the unstable sodium enediolate immediately as a stable bis(trimethylsilyloxy)cyclopentadecene, which is subsequently hydrolyzed.

AcyloinMechanismDiesterDimethylPentadecanedioateNa_SurfaceNa(0) Surface(Electron Transfer)Diester->Na_Surface + 4 eq NaRadicalAnionRadical AnionIntermediateNa_Surface->RadicalAnion CyclizationBisSilylBis(trimethylsilyloxy)cyclopentadeceneRadicalAnion->BisSilyl + TMSClProduct2-HydroxycyclopentadecanoneBisSilyl->Product HydrolysisTMSClTMSCl (Trap)TMSCl->BisSilylHydrolysisAcidic Hydrolysis(HCl/MeOH)Hydrolysis->Product

Figure 1: Mechanistic pathway of the Rühlmann-modified acyloin condensation, highlighting the critical TMSCl trapping step.

Detailed Protocol

Scale: 50 mmol (approx. 15 g of diester)

Reagents & Equipment
  • Diester: Dimethyl pentadecanedioate (15.0 g, 50 mmol).

  • Solvent: Toluene (anhydrous, 250 mL).

  • Reductant: Sodium metal (4.6 g, 200 mmol, 4.0 eq). Note: Freshly cut and pressed.

  • Trapping Agent: Chlorotrimethylsilane (TMSCl) (21.7 g, 200 mmol, 4.0 eq).

  • Apparatus: 1L 3-neck RBF, high-torque mechanical stirrer (overhead), reflux condenser, N2 inlet, pressure-equalizing dropping funnel.

Step-by-Step Methodology
  • Inert Setup: Flame-dry the entire apparatus under a stream of nitrogen. Maintain a positive N2 pressure throughout.

  • Solvent Charge: Charge the flask with 200 mL of anhydrous toluene and the sodium metal.

  • Dispersion: Heat the toluene to reflux (

    
    ). Once the sodium melts, engage the mechanical stirrer at high speed (>800 rpm) to create a fine sodium sand.
    
    • Critical Check: Stop stirring and let cool slightly to verify particle size (<1 mm is ideal).

  • TMSCl Addition: Once the sodium sand is formed and temperature is stable at

    
    , add the TMSCl to the flask.
    
  • Substrate Addition: Mix the dimethyl pentadecanedioate with 50 mL of toluene in the dropping funnel. Add this solution dropwise to the refluxing Na/TMSCl mixture over 2–3 hours .

    • Observation: The reaction mixture will darken (often purple/blue) due to radical formation.

  • Completion: After addition, reflux for an additional 1 hour.

  • Workup (Hydrolysis):

    • Cool the mixture to

      
      .
      
    • Caution: Carefully quench unreacted sodium by adding Methanol (20 mL) dropwise.

    • Pour the mixture into cold 1N HCl (200 mL) and stir vigorously for 1 hour to hydrolyze the silyl enol ethers.

  • Isolation: Separate the organic layer.[1] Extract the aqueous layer with Ethyl Acetate (

    
     mL). Wash combined organics with saturated 
    
    
    and brine.[1] Dry over
    
    
    .
  • Purification: Remove solvent in vacuo. Recrystallize from petroleum ether or purify via vacuum distillation.

Expected Yield: 75–82% Key Reference: Rühlmann, K. (1971) [1].

Route B: Rubottom Oxidation

Best for: Functionalization of existing cyclopentadecanone. Starting Material: Cyclopentadecanone (Exaltone).

Mechanistic Workflow

This route converts the ketone to a silyl enol ether, which undergoes oxidation by mCPBA to a silyloxy epoxide. Acid-catalyzed rearrangement (Brook rearrangement type) yields the

RubottomPathwayKetoneCyclopentadecanoneEnolEtherSilyl Enol EtherKetone->EnolEther TMSOTf / Et3N or LDA / TMSClEpoxideSiloxy EpoxideIntermediateEnolEther->Epoxide mCPBA Hexane/DCMProduct2-HydroxycyclopentadecanoneEpoxide->Product H3O+ / Rearrangement

Figure 2: Rubottom oxidation pathway involving silyl enol ether formation and oxidative rearrangement.

Detailed Protocol

Scale: 10 mmol (approx. 2.24 g of ketone)

Reagents
  • Substrate: Cyclopentadecanone (2.24 g, 10 mmol).

  • Base: LDA (Lithium Diisopropylamide) or

    
    /TMSOTf. Protocol below uses LDA for kinetic control.
    
  • Silylating Agent: TMSCl (1.3 g, 12 mmol).

  • Oxidant: mCPBA (meta-Chloroperoxybenzoic acid) (2.6 g, 15 mmol, 77% purity).

Step-by-Step Methodology
  • Enol Ether Formation:

    • Cool a solution of LDA (11 mmol) in THF (20 mL) to

      
      .
      
    • Add cyclopentadecanone (in 10 mL THF) dropwise over 15 mins. Stir for 30 mins at

      
      .
      
    • Add TMSCl (12 mmol) dropwise. Allow to warm to room temperature (RT) over 1 hour.

    • Workup A: Remove solvent, dissolve residue in hexane, filter off LiCl, and concentrate to obtain the crude silyl enol ether.

  • Oxidation:

    • Dissolve the crude silyl enol ether in Hexane or DCM (30 mL). Cool to

      
      .[1]
      
    • Add mCPBA (1.2 eq) portion-wise (solid) or as a solution.

    • Stir at

      
       for 1 hour, then warm to RT for 2 hours.
      
  • Rearrangement & Hydrolysis:

    • The rearrangement often occurs spontaneously during the reaction or workup. To ensure completion, treat the mixture with dilute HCl (10 mL) or TBAF (if silyl group persists).

  • Purification:

    • Wash with

      
       (to quench peroxides) and 
      
      
      .
    • Flash chromatography (Hexane:EtOAc 9:1).

Expected Yield: 85–90% (from ketone) Key Reference: Rubottom, G. M., et al. (1974) [2].

Comparative Analysis & Data Summary

FeatureRoute A: Acyloin CondensationRoute B: Rubottom Oxidation
Starting Material Dimethyl pentadecanedioate (Linear Diester)Cyclopentadecanone (Cyclic Ketone)
Step Count 1 (One-pot cyclization/hydrolysis)2 (Enolization + Oxidation)
Atom Economy High (Loss of 2 MeOH)Moderate (Loss of ArCOOH)
Key Hazard Metallic Sodium (Fire/Explosion)mCPBA (Peroxide/Explosion)
Scalability Excellent (Industrial Standard)Good (Reagent cost is higher)
Typical Yield 75–82%85–90% (from ketone)
Primary Use Creating the ring structureFunctionalizing an existing ring

Troubleshooting & Critical Parameters

For Route A (Acyloin)[3][4][5][6][7]
  • Moisture Control: The reaction is strictly intolerant to water. Even trace moisture destroys the TMSCl and consumes Sodium, lowering yields.

  • Stirring Rate: The dispersion of Sodium is the rate-limiting factor. Use an overhead stirrer with a crescent paddle. Magnetic stirring is insufficient for scales >5g.

  • Oligomerization: If the yield drops and viscous oil forms, the dilution was insufficient, or the TMSCl addition was too slow relative to the diester addition.

For Route B (Rubottom)[2][8]
  • mCPBA Quality: Commercial mCPBA varies in purity (often 70-77%). Titrate or use excess to ensure full conversion.

  • Peroxide Quench: Always test the organic layer with starch-iodide paper before concentrating to prevent explosion of residual peroxides.

References

  • Rühlmann, K. (1971). "The Reaction of Carboxylic Esters with Sodium in the Presence of Trimethylchlorosilane." Synthesis, 1971(5), 236–253.[2]

  • Rubottom, G. M., Vazquez, M. A., & Pelegrina, D. R. (1974). "Peracid oxidation of silyl enol ethers to .alpha.-hydroxy ketones. Preparation of 1,4-diketones." Tetrahedron Letters, 15(49), 4319-4322.

  • Cram, D. J., & Gaston, L. K. (1960). "Macro Rings. XX. Transannular Effects in Paracyclophanes." Journal of the American Chemical Society, 82(24), 6386. (Foundational work on macrocyclization kinetics).

  • Zhou, Y., et al. (2017). "Preparation method of cyclopentadecanone." Patent CN107915610B. (Describes industrial improvements to the acyloin route).

Enzymatic synthesis of macrocyclic alpha-hydroxy ketones

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis of Cyclic -Hydroxy Ketones via ThDP-Dependent Carboligation

Executive Summary

The synthesis of macrocyclic


-hydroxy ketones (acyloins) is a pivotal transformation in the production of high-value musk odorants and bioactive natural products (e.g., epothilones). Traditional chemical methods, such as the acyloin condensation (Bouveault–Blanc conditions), often require harsh reducing agents (molten sodium), strict exclusion of moisture, and high-dilution conditions to suppress intermolecular polymerization.

This guide details a robust biocatalytic protocol using Thiamine Diphosphate (ThDP)-dependent enzymes. Unlike chemical routes, these enzymes operate under mild aqueous conditions (pH 7–8, ambient temperature) and offer exquisite stereocontrol. By leveraging the "entropic trap" effect of the enzyme active site, we can achieve intramolecular cyclization of dialdehydes to form chiral cyclic acyloins with high enantiomeric excess (


).
Mechanistic Principles: The "Entropic Trap"

ThDP-dependent enzymes (e.g., Benzaldehyde Lyase, Benzoylformate Decarboxylase) catalyze C-C bond formation via an "umpolung" mechanism. In macrocyclization, the enzyme serves a dual role:

  • Catalyst: Reverses the polarity of the carbonyl carbon (electrophile

    
     nucleophile).
    
  • Chaperone: The active site binds the dialdehyde substrate in a conformation that brings the two ends into proximity, significantly lowering the entropic penalty of cyclization compared to solution-phase chemistry.

2.1 The Catalytic Cycle

The reaction proceeds via the Breslow intermediate.[1] The ThDP ylide attacks one aldehyde group (donor), forming a nucleophilic enamine intermediate. This intermediate then attacks the second aldehyde group (acceptor) within the same molecule to close the ring.

ThDP_Mechanism ThDP ThDP Ylide (Active Catalyst) Breslow Breslow Intermediate (Nucleophilic) ThDP->Breslow + Substrate (Donor Attack) Substrate Dialdehyde Substrate Substrate->Breslow Binding Cyclization Intramolecular Attack Breslow->Cyclization Conformational Alignment Product Macrocyclic alpha-Hydroxy Ketone Cyclization->Product Product Release + ThDP Regenc. Product->ThDP Cycle Completes

Figure 1: The catalytic cycle of ThDP-dependent intramolecular carboligation.[2] The enzyme creates a nucleophilic 'donor' aldehyde that attacks the internal 'acceptor' aldehyde.

Pre-Experimental Considerations
3.1 Enzyme Selection

Not all ThDP enzymes accept bulky dialdehydes.

  • PfBAL (Pseudomonas fluorescens Benzaldehyde Lyase): Best for aromatic/bulky substrates; high

    
    -selectivity.
    
  • BFD (Benzoylformate Decarboxylase): Often complementary to BAL.

  • YerE (Yersinia pseudotuberculosis): Known for broad substrate tolerance in cross-coupling, suitable for screening larger rings.

3.2 Substrate Engineering

The dialdehyde precursor is critical.

  • Chain Length: 4–6 carbons favor rapid cyclization (5–7 membered rings).

  • Linkers: For macrocycles (>10 carbons), incorporating heteroatoms (O, S) or rigid aromatic units in the chain can reduce conformational flexibility, aiding the enzyme.

3.3 The Solubility Paradox

Macrocyclic precursors are hydrophobic. Enzymes require water.

  • Solution: Use a co-solvent system (typically 10–20% DMSO or MeOH) or a biphasic system (buffer/MTBE).

  • Caution: >20% DMSO often denatures enzymes.

Protocol 1: Enzyme Screening & Optimization (Micro-scale)

Objective: Identify the optimal enzyme and co-solvent concentration for the specific dialdehyde substrate.

Materials:

  • 96-well deep-well plate.

  • Enzyme panel (lyophilized or cell-free extract): PfBAL, BFD, YerE, KpDC.

  • Cofactor Mix (10x): 5 mM ThDP, 20 mM MgSO

    
     in 500 mM KPi buffer (pH 7.5).
    
  • Substrate Stock: 100 mM dialdehyde in DMSO.

Workflow:

  • Buffer Prep: Dilute Cofactor Mix to 1x with dH

    
    O.
    
  • Enzyme Loading: Add 1 mg lyophilized enzyme (or 50

    
    L lysate) per well.
    
  • Substrate Initiation: Add Substrate Stock to reach 5–10 mM final concentration.

    • Variable 1: DMSO content (10%, 20%, 30%).

    • Variable 2: pH (6.5, 7.5, 8.0).

  • Incubation: Shake at 600 rpm, 25°C for 24 hours.

  • Quenching: Add 2 volumes of EtOAc (containing internal standard, e.g., dodecane).

  • Analysis: Centrifuge and analyze organic phase via GC-MS or HPLC (Chiralpak columns).

Data Interpretation:

Parameter Observation Action
No Conversion Enzyme inactive or substrate insoluble. Increase DMSO (carefully) or try biphasic system.
Polymers/Dimers Intermolecular reaction dominates. CRITICAL: Switch to Protocol 2 (Slow Addition).

| Cyclic Product | Desired peak observed. | Scale up using these conditions. |

Protocol 2: Preparative Macrocyclization (Fed-Batch)

Objective: Synthesize macrocyclic acyloin while suppressing intermolecular polymerization. Key Strategy: Pseudo-High Dilution. By keeping the instantaneous concentration of the substrate low (< 1 mM) via continuous slow addition, the enzyme is statistically more likely to catalyze the intramolecular reaction than find a second molecule for intermolecular coupling.

5.1 Experimental Setup
  • Reactor: 100 mL thermostatted glass reactor with overhead stirring.

  • Feed System: Syringe pump (e.g., Harvard Apparatus).

  • Solvent: 50 mM Potassium Phosphate Buffer (KPi), pH 7.5, containing 2.5 mM MgSO

    
     and 0.5 mM ThDP.
    
5.2 Step-by-Step Procedure
  • Cofactor Activation (T = 0 min):

    • Dissolve ThDP (0.5 mM) and MgSO

      
       (2.5 mM) in 40 mL KPi buffer.
      
    • Add Enzyme (e.g., PfBAL crude extract, 100 U).

    • Incubate for 20 min to allow holo-enzyme formation.

  • Substrate Feed (T = 20 min to 10 hrs):

    • Prepare Substrate Solution: 200 mg dialdehyde dissolved in 5 mL DMSO.

    • Set syringe pump to infuse at 0.5 mL/hour .

    • Note: The slow feed ensures the substrate is consumed immediately upon entering the reactor, favoring cyclization.

  • Reaction Monitoring:

    • Sample 100

      
      L every 2 hours. Extract with EtOAc.
      
    • Monitor disappearance of aldehyde peak and appearance of hydroxy-ketone.

  • Workup (T = 12 hrs):

    • Saturate aqueous phase with NaCl (salting out).

    • Extract 3x with EtOAc or MTBE.

    • Dry over Na

      
      SO
      
      
      
      and concentrate in vacuo.
  • Purification:

    • Flash chromatography (Silica gel). Acyloins are often less polar than the diols but more polar than the dialdehydes.

5.3 Workflow Visualization

Protocol_Workflow cluster_reaction Reaction Phase (10-12h) Start Start: Buffer + Cofactors (ThDP, Mg2+) Activation Add Enzyme Incubate 20 min Start->Activation Feed Start Syringe Pump (Substrate in DMSO) Activation->Feed Monitor Monitor HPLC/GC (Check for Polymerization) Feed->Monitor Conversion Substrate < 1mM (Kinetic Control) Monitor->Conversion Slow Feed Conversion->Monitor Loop Workup Extraction (EtOAc) & Purification Conversion->Workup Complete

Figure 2: Fed-batch workflow designed to maintain low substrate concentration, favoring cyclization.

Troubleshooting & Optimization
IssueRoot CauseRemediation
Precipitation during feed Substrate solubility in buffer is too low.Add 10% cyclodextrin to the buffer to solubilize the substrate without inhibiting the enzyme.
Low Enantiomeric Excess Racemization of product or background chemical reaction.Lower pH to 6.5 (ThDP enzymes are active, but chemical racemization is slower). Reduce temperature to 4°C.
Enzyme Deactivation DMSO concentration accumulation.Ensure total DMSO volume does not exceed 15% at the end of the feed. Use a biphasic system (buffer/organic) if possible.
References
  • Müller, M., et al. (2013). "Thiamine Diphosphate-Dependent Enzymes." In: Drauz, K., et al. (eds) Enzyme Catalysis in Organic Synthesis. Wiley-VCH.[3]

  • Pohl, M., Lingen, B., & Müller, M. (2002).[4] "Thiamine-diphosphate-dependent enzymes: new aspects of asymmetric C-C bond formation." Chemistry – A European Journal, 8(23), 5288-5295. [5][6]

  • Rother, D., et al. (2011). "Stereoselective C-C bond formation using ThDP-dependent lyases." Current Opinion in Biotechnology, 22(6), 789-796.

  • Lehwald, P., et al. (2010).[4] "Enantioselective Intermolecular Aldehyde–Ketone Cross-Coupling through an Enzymatic Carboligation Reaction." Angewandte Chemie International Edition, 49(13), 2389-2392.

  • Organic Syntheses. (1977). "Acyloin Condensation: Cyclobutandiols." (Reference for chemical comparison). Org.[7][8] Synth. 57, 1. Link

Sources

Technical Application Note: 2-Hydroxycyclopentadecanone in Macrocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Hydroxycyclopentadecanone (also known as cyclopentadecanolone) is a critical C15 macrocyclic intermediate. While its primary industrial application lies in the synthesis of high-value musk odorants—specifically Exaltone® (Cyclopentadecanone) and Exaltolide® (ω-Pentadecalactone) —its structural formation represents a fundamental case study in macrocyclization strategies relevant to drug discovery.

This application note details the Rühlmann-modified intramolecular acyloin condensation , the industry-standard protocol for synthesizing this scaffold. Unlike kinetic ring-closing metathesis (RCM), this thermodynamic approach utilizes surface-mediated radical chemistry to overcome the entropic penalties of forming 15-membered rings.

Chemical Context & Mechanism[1][2][3][4][5]

The Challenge of Macrocyclization

The formation of 15-membered rings is historically difficult due to the entropy effect (low probability of chain ends meeting) and transannular strain (Prelog strain). This compound is unique because its synthesis via acyloin condensation bypasses many of these issues through a surface-mediated mechanism on metallic sodium.

The Rühlmann Modification

Standard acyloin condensations often suffer from competitive Dieckmann condensations or polymerization. The Rühlmann modification introduces Chlorotrimethylsilane (TMSCl) to the reaction mixture.

  • Mechanism: TMSCl traps the transient cis-enediolate intermediate as a stable 1,2-bis(trimethylsilyloxy)alkene.

  • Benefit: This prevents base-catalyzed side reactions and β-eliminations, significantly boosting yields from ~40% to >80%.

  • Hydrolysis: The silyl enol ether is easily hydrolyzed under acidic conditions to yield the target α-hydroxy ketone.[1]

Experimental Protocols

Protocol A: Synthesis of this compound

Reaction Type: Intramolecular Acyloin Condensation (Rühlmann Modification) Precursor: Dimethyl Pentadecanedioate (CAS 36575-82-3)[2]

Reagents & Materials
ReagentEquiv.[3][1][4][5][2][6][7]RoleSafety Note
Dimethyl Pentadecanedioate1.0SubstrateMelt before use if solid.
Sodium Metal (Na)4.0ReductantPyrophoric. Use under Ar/N2.
Chlorotrimethylsilane (TMSCl)4.5Trapping AgentCorrosive, moisture sensitive.
Toluene (Anhydrous)SolventMediumFlammable.[8]
Methanol / HCl (1M)ExcessHydrolysisCorrosive.
Step-by-Step Methodology
  • System Preparation (Inert Atmosphere):

    • Flame-dry a 2L three-neck round-bottom flask equipped with a high-torque mechanical stirrer, reflux condenser, and pressure-equalizing addition funnel.

    • Purge the system continuously with dry Nitrogen or Argon.

  • Sodium Dispersion:

    • Charge the flask with anhydrous Toluene (500 mL) and Sodium metal (cut into small pieces).

    • Heat to reflux (110°C) until sodium melts.

    • Engage the mechanical stirrer at high speed (>800 RPM) to create a fine, silvery sodium sand.

    • Critical Step: Maintain high stirring while cooling the mixture slightly (to ~90°C) to prevent sodium coalescence.

  • The "High Dilution" Addition:

    • Mix Dimethyl Pentadecanedioate (0.1 mol) and TMSCl (0.45 mol) in anhydrous Toluene (200 mL) in the addition funnel.

    • Add the mixture dropwise to the sodium dispersion over 4–6 hours .

    • Note: The slow addition mimics high-dilution conditions, favoring intramolecular cyclization over intermolecular polymerization.

  • Reaction Completion:

    • After addition, reflux for an additional 1 hour. The solution should turn dark (often purple/blue due to radical anions).

    • Cool to room temperature. Filter the mixture under inert gas to remove excess sodium and NaCl salts. Caution: The residue contains unreacted sodium; quench carefully with isopropanol.

  • Hydrolysis & Isolation:

    • Concentrate the filtrate (containing the bis-silyl enol ether) via rotary evaporation.

    • Dissolve the residue in THF/Methanol (1:1).

    • Add 1M HCl (100 mL) and stir at room temperature for 2 hours to cleave the silyl groups.

    • Extract with Ethyl Acetate, wash with brine, dry over MgSO₄, and concentrate.

    • Purification: Recrystallize from Hexane/Ethanol or perform vacuum distillation.

Protocol B: Dehydration to Cyclopentadecenone (Exaltenone)

Application: Conversion of the intermediate to the unsaturated musk precursor.

  • Setup: Dissolve this compound (10g) in Toluene (100 mL) in a flask equipped with a Dean-Stark trap.

  • Catalysis: Add p-Toluenesulfonic acid (pTSA) (2 mol%).

  • Reaction: Reflux for 3–5 hours. Monitor water collection in the Dean-Stark trap.

  • Workup: Wash organic layer with NaHCO₃ (sat.) to neutralize acid. Dry and concentrate.

  • Result: Yields Cyclopentadecenone (mixture of isomers), which can be hydrogenated (Pd/C, H₂) to pure Exaltone .

Process Visualization

Synthetic Pathway (DOT Diagram)

AcyloinPath Diester Dimethyl Pentadecanedioate (Linear C15 Precursor) Radical Radical Anion Intermediate Diester->Radical Na, Toluene Reflux BisSilyl 1,2-Bis(trimethylsilyloxy) cyclopentadecene Radical->BisSilyl TMSCl (Trapping) Rühlmann Mod. Acyloin This compound (Target Intermediate) BisSilyl->Acyloin H3O+ Hydrolysis Exaltenone Cyclopentadecenone (Exaltenone) Acyloin->Exaltenone pTSA, -H2O Dehydration Exaltone Cyclopentadecanone (Exaltone®) Exaltenone->Exaltone H2, Pd/C Hydrogenation

Figure 1: The chemical pathway from linear diester to musk odorants via the Rühlmann-Acyloin route.

Process Workflow (DOT Diagram)

Workflow cluster_setup Phase 1: Preparation cluster_rxn Phase 2: Reaction cluster_workup Phase 3: Isolation Prep Anhydrous Toluene + Molten Na Dispersion Add Slow Addition: Diester + TMSCl Prep->Add Reflux Reflux 110°C (Inert Atm) Add->Reflux Filter Filter Na Salts (Under Argon) Reflux->Filter Hydrolysis Acid Hydrolysis (Cleave TMS) Filter->Hydrolysis Purify Distillation/Recryst. Hydrolysis->Purify

Figure 2: Operational workflow for the high-dilution synthesis protocol.

Analytical Characterization

To validate the synthesis of this compound, the following analytical markers should be confirmed:

MethodCharacteristic SignalInterpretation
FT-IR 3450 cm⁻¹ (Broad)O-H stretch (Hydrogen bonded)
FT-IR 1710 cm⁻¹ (Strong)C=O ketone stretch (Macrocyclic ketones often shift slightly lower than acyclic)
¹H NMR δ 4.1–4.3 ppm (m, 1H)CH-OH (Alpha proton)
¹H NMR δ 2.4–2.6 ppm (m, 2H)CH₂-C=O (Alpha methylene)
MS (EI) m/z 240 [M]⁺Molecular Ion

Safety & Handling (E-E-A-T)

  • Sodium Handling: This protocol requires the use of molten sodium. Strict exclusion of water is mandatory. Have a Class D fire extinguisher available.

  • Quenching: The filtration residue contains highly reactive sodium sand. Quench slowly with Isopropanol or t-Butanol under an inert atmosphere before disposal. Do not use water or ethanol directly on the residue.

  • Toxicology: this compound is generally considered a skin and eye irritant. Standard PPE (gloves, goggles, lab coat) is required.

References

  • Rühlmann, K. (1971). "Die Umsetzung von Carbonsäureestern mit Natrium in Gegenwart von Trimethylchlorsilan." Synthesis, 1971(5), 236–253.[9]

  • Finley, K. T. (1963). "The Acyloin Condensation as a Cyclization Method." Chemical Reviews, 64(5), 573–616.

  • Bloomfield, J. J., et al. (1976). "The Rühlmann reaction."[4][6] Organic Reactions, 23. (Authoritative text on the modification).

  • Bedoukian Research. (2023). "Cyclopentadecanone (Exaltone) Technical Data." (Industry standard for musk properties).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 543400, this compound.

  • Organic Syntheses. (1963). "Acyloin Condensation: 2-Hydroxy-3-methyl-2-cyclopenten-1-one." Org.[1][4] Synth. 1963, 43, 2. (General protocol reference).

Sources

Reagents and conditions for alpha-hydroxylation of macrocyclic ketones

Application Note: Regioselective -Hydroxylation of Macrocyclic Ketones

Abstract & Strategic Overview

The

This guide details three distinct protocols selected for their reliability in overcoming macrocyclic challenges:

  • Rubottom Oxidation: The gold standard for regiocontrol via silyl enol ethers.

  • Davis Oxaziridine Oxidation: Best for direct, stereoselective hydroxylation of enolates.

  • Hypervalent Iodine (Koser's Reagent): A metal-free, mild alternative for acid-tolerant substrates.

Decision Matrix: Method Selection
FeatureRubottom Oxidation Davis Oxaziridine Hypervalent Iodine
Primary Advantage Superior RegiocontrolHigh StereoselectivityMild / Metal-Free
Intermediate Silyl Enol Ether (Stable)Enolate (Transient)

-Iodinane
Macrocycle Suitability High (Isolable intermediate)Medium (Aggregates possible)Medium (Solvent dependent)
Key Reagents TMSCl, mCPBAKHMDS, N-SulfonyloxaziridinePhI(OH)(OTs) or PhI(OAc)

Critical Macrocyclic Considerations

Before initiating any protocol, the following factors specific to macrocycles must be addressed:

  • Transannular Strain: Macrocycles often exist in defined low-energy conformers. Reagents that require specific orbital overlap (like the S

    
    2 attack in Davis oxidation) may be kinetically slow if the ring cannot adopt the necessary geometry.
    
  • Enolate Aggregation: Large hydrophobic rings tend to aggregate in polar aprotic solvents. Recommendation: Use Lithium Hexamethyldisilazide (LiHMDS) or Potassium Hexamethyldisilazide (KHMDS) instead of LDA, as the bulky silyl groups disrupt aggregation.

  • Dilution: Maintain reaction concentrations between 0.05 M and 0.1 M . Higher concentrations favor intermolecular aldol condensations over the desired functionalization.

Protocol A: The Rubottom Oxidation

Best for: Substrates requiring strict regiocontrol (kinetic vs. thermodynamic enolate separation).

Mechanism & Rationale

The Rubottom oxidation decouples enolization from oxidation. By trapping the enolate as a Silyl Enol Ether (SEE), you lock the regiochemistry before the oxidative step. The mechanism involves epoxidation of the SEE followed by a 1,4-silyl migration (Brook Rearrangement).[1]

RubottomMechanismKetoneMacrocyclicKetoneEnolateEnolate(Kinetic/Thermo)Ketone->EnolateBase (LDA/KHMDS)SEESilyl EnolEtherEnolate->SEETMSClEpoxideSiloxyEpoxideSEE->EpoxidemCPBA(Epoxidation)Productα-HydroxyKetoneEpoxide->ProductH3O+(Brook Rearr. + Hydrolysis)

Figure 1: The Rubottom Oxidation Pathway.[1][2][3][4][5] The silyl enol ether serves as the crucial regiochemical lock.

Detailed Protocol

Step 1: Silyl Enol Ether Formation (Kinetic Control)

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon.

  • Reagents: Add LDA (1.1 equiv) in dry THF at -78 °C .

  • Addition: Add the macrocyclic ketone (0.1 M in THF) dropwise over 30 minutes. Note: Slow addition prevents equilibration to the thermodynamic enolate.

  • Trapping: Stir for 45 mins at -78 °C, then add TMSCl (1.5 equiv) rapidly.

  • Workup: Warm to RT, dilute with pentane, wash with sat. NaHCO

    
    , dry over MgSO
    
    
    , and concentrate. Checkpoint: Verify SEE formation by
    
    
    H NMR (vinyl proton signal).

Step 2: Oxidation [1][6][7][2][8]

  • Solvent: Dissolve the crude SEE in CH

    
    Cl
    
    
    (0.1 M) and cool to 0 °C .
  • Oxidation: Add m-CPBA (1.2 equiv) portion-wise. The reaction is usually fast (<30 mins).

  • Rearrangement/Hydrolysis: The rearrangement often occurs spontaneously or upon workup. To ensure completion, add 10% aqueous HCl or TBAF (1.0 equiv) and stir for 15 mins.

  • Quench: Pour into sat. Na

    
    S
    
    
    O
    
    
    (to quench excess peroxide) and NaHCO
    
    
    .
  • Purification: Silica gel chromatography.

Protocol B: Davis Oxaziridine Oxidation

Best for: Direct introduction of chirality using enantiopure oxaziridines.

Rationale

This method avoids the silyl ether intermediate, reacting the enolate directly with an electrophilic oxygen source (N-sulfonyloxaziridine).

Detailed Protocol
  • Base Selection: Use KHMDS (1.1 equiv) in THF at -78 °C . Potassium enolates are more reactive and less aggregated than lithium enolates in macrocyclic systems.

  • Enolization: Add ketone (0.05 M in THF) to the base and stir for 1 hour at -78 °C.

  • Oxidant: Dissolve Davis Reagent (2-(phenylsulfonyl)-3-phenyloxaziridine) (1.2 equiv) in THF.

  • Addition: Cannulate the oxidant solution into the enolate solution rapidly.

  • Monitoring: The reaction is virtually instantaneous. Quench with sat. NH

    
    Cl after 5 minutes.
    
  • Workup: Extract with EtOAc. The byproduct is the sulfonimine, which must be separated via chromatography.

Protocol C: Hypervalent Iodine (Metal-Free)

Best for: Acid-stable substrates and late-stage functionalization where heavy metals must be avoided.

Rationale

Hypervalent iodine reagents like PhI(OAc)


Detailed Protocol (Koser's Reagent)
  • Solvent: Acetonitrile (MeCN) or Methanol (MeOH).

  • Reagents: Dissolve macrocyclic ketone (1.0 equiv) and [Hydroxy(tosyloxy)iodo]benzene (HTIB/Koser's Reagent) (1.1 equiv).

  • Conditions: Sonication at room temperature often accelerates this reaction for macrocycles, overcoming steric barriers.

  • Reaction: Stir/Sonicate for 1-4 hours. The mixture will turn from yellow to colorless as the iodine(III) is reduced to iodobenzene.

  • Workup: Remove solvent. The product is often the

    
    -tosyloxy ketone (if in MeCN) or 
    
    
    -methoxy ketone (if in MeOH).
  • Hydrolysis: If the

    
    -hydroxy ketone is desired, treat the intermediate with aqueous NaOH/MeOH.
    

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (Rubottom) Incomplete silylationEnsure LDA is fresh; increase TMSCl to 2.0 equiv.
No Regioselectivity Enolate equilibrationUse kinetic conditions strictly (-78 °C, slow addition). Switch to KHMDS.
Over-oxidation Excess oxidantTitrate mCPBA before use. Use stoichiometric amounts.
Ring Contraction Transannular rearrangementAvoid acidic hydrolysis in Rubottom; use TBAF (neutral conditions).

References

  • Rubottom Oxidation Mechanism & History

    • Rubottom, G. M., et al.

      
      -hydroxy aldehydes and ketones from silyl enol ethers."[2] Journal of Organic Chemistry.
      
    • Source:

  • Davis Oxaziridine Reagents

    • Davis, F. A., et al. "Asymmetric oxidation of ester and ketone enolates."[9][7] Journal of the American Chemical Society.

    • Source:

  • Hypervalent Iodine Strategies

    • Moriarty, R. M. "Hypervalent iodine in organic synthesis."
    • Source:

  • Enolate Regioselectivity

    • Evans, D. A.[10] "Enolate Formation and Reactivity."[10][11]

    • Source: [11]

Application Note & Protocol: Solvent Selection for the Efficient Extraction of 2-Hydroxycyclopentadecanone

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Significance of 2-Hydroxycyclopentadecanone and the Extraction Challenge

This compound is a macrocyclic ketone that has been identified in various natural sources, including the rhizomes of Drynaria quercifolia, a plant with traditional uses in treating inflammatory conditions.[1] Its structural similarity to muscone, the primary active component of musk, suggests potential applications in perfumery and as a bioactive compound.[2][3][4] The efficient extraction and isolation of this compound are paramount for its further study and potential commercialization. However, the molecule's unique structure, possessing both a large, non-polar fifteen-membered carbon ring and polar hydroxyl and ketone functional groups, presents a significant challenge for solvent selection. An ideal solvent must effectively solubilize the molecule while minimizing the co-extraction of impurities, being cost-effective, and aligning with the principles of green chemistry.

This application note provides a comprehensive guide to selecting an appropriate solvent system for the extraction of this compound. It combines theoretical principles with practical, field-proven insights to offer a self-validating framework for researchers. We will explore a range of solvents, from traditional organic solvents to greener alternatives, and provide detailed protocols for extraction and analysis.

Pillar 1: Expertise & Experience - The Causality Behind Solvent Choices

The selection of a solvent is not a random process; it is a scientifically driven decision based on the physicochemical properties of the target molecule and the matrix from which it is being extracted. The principle of "like dissolves like" is a fundamental starting point. This compound's structure (C₁₅H₂₈O₂) dictates a dual nature; the long hydrocarbon chain imparts significant non-polar character, while the hydroxyl (-OH) and ketone (C=O) groups introduce polarity and the capacity for hydrogen bonding.[5][6]

A successful extraction strategy hinges on finding a solvent or solvent system that can effectively balance these opposing characteristics. A highly non-polar solvent like hexane might effectively dissolve the hydrocarbon portion but fail to adequately interact with the polar functional groups, leading to poor extraction efficiency. Conversely, a highly polar solvent like water may not be suitable on its own due to the molecule's large lipophilic ring.[7] Therefore, solvents of intermediate polarity or solvent mixtures are often the most effective.

Key Solvent Parameters for Consideration:
  • Polarity: A solvent's polarity determines its ability to interact with the polar functional groups of the analyte.

  • Selectivity: The chosen solvent should ideally have a high affinity for this compound and a low affinity for other compounds in the matrix to minimize purification steps.

  • Boiling Point: A lower boiling point facilitates easier removal of the solvent after extraction, but a very low boiling point may lead to losses during handling.

  • Safety and Environmental Impact: The principles of green chemistry encourage the use of non-toxic, non-flammable, and biodegradable solvents.[8]

Pillar 2: Trustworthiness - A Self-Validating System for Solvent Screening

To ensure the selection of the optimal solvent is a data-driven and reproducible process, a systematic screening approach is recommended. This self-validating system involves a preliminary small-scale extraction with a range of candidate solvents, followed by a quantitative analysis of the extract.

Experimental Workflow for Solvent Screening

Solvent_Screening_Workflow cluster_0 Preparation cluster_1 Extraction cluster_2 Analysis & Selection Prep Prepare Dried & Pulverized Plant Material Solvent_Addition Aliquot Material into Separate Vials Prep->Solvent_Addition Add_Solvents Add Candidate Solvents (e.g., Hexane, EtOAc, Acetone, IPA, EtOH, MeOH, DCM/MeOH) Solvent_Addition->Add_Solvents Extraction_Step Agitate/Sonicate (e.g., 30 min at 40°C) Add_Solvents->Extraction_Step Filter Filter Extracts Extraction_Step->Filter Analyze Analyze Supernatant (e.g., GC-MS, HPLC) Filter->Analyze Quantify Quantify This compound Yield Analyze->Quantify Select Select Optimal Solvent(s) Based on Yield and Purity Quantify->Select

Caption: Workflow for systematic solvent screening.

Pillar 3: Authoritative Grounding & Comprehensive References

The choice of solvents can be guided by established practices for similar compounds and a growing body of literature on green extraction methodologies. For instance, the extraction of macrocyclic ketones like muscone has been reported using solvent systems such as methanol-chloroform mixtures.[3]

Comparative Analysis of Potential Solvents

The following table summarizes the properties of several candidate solvents for the extraction of this compound.

SolventPolarity IndexBoiling Point (°C)AdvantagesDisadvantagesGreen Chemistry Rating
n-Hexane 0.169Good for non-polar compounds, easy to evaporateLow efficiency for polar compounds, neurotoxinPoor
Ethyl Acetate 4.477Good balance of polarity, relatively low toxicityFlammableGood
Acetone 5.156Good solvating power for a range of polaritiesHighly flammable, volatileModerate
Isopropanol (IPA) 3.982Good solvent for polar compounds, less toxic than methanolHigher boiling point than acetoneGood
Ethanol (EtOH) 4.378Generally recognized as safe (GRAS), renewable resourceCan co-extract water-soluble impuritiesExcellent
Methanol (MeOH) 5.165High solvating power for polar compoundsToxicPoor
Dichloromethane (DCM)/Methanol (9:1) N/A~40Broad-spectrum solvating powerToxic, environmentally persistentVery Poor
Supercritical CO₂ Tunable31 (critical)Non-toxic, non-flammable, tunable polarityHigh initial equipment costExcellent
Natural Deep Eutectic Solvents (NADES) TunableN/ABiodegradable, low toxicity, tunable propertiesCan be viscous, recovery of solute can be challengingExcellent

Experimental Protocols

Protocol 1: Optimized Solvent Extraction using Ethyl Acetate

This protocol details a standard laboratory-scale extraction using ethyl acetate, which offers a good balance of efficiency, safety, and environmental considerations.

Materials and Equipment:

  • Dried and powdered plant material (e.g., Drynaria quercifolia rhizomes)

  • Ethyl acetate (analytical grade)

  • Erlenmeyer flask

  • Magnetic stirrer with heating capabilities

  • Filtration apparatus (e.g., Büchner funnel with filter paper)

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

  • Sample Preparation: Weigh 10 g of the dried, powdered plant material and place it into a 250 mL Erlenmeyer flask.

  • Solvent Addition: Add 100 mL of ethyl acetate to the flask.

  • Extraction: Place the flask on a magnetic stirrer with a stir bar. Stir the mixture at 300 rpm for 2 hours at 40°C.

  • Filtration: After extraction, filter the mixture through a Büchner funnel to separate the extract from the solid plant material. Wash the solid residue with an additional 20 mL of ethyl acetate to ensure complete recovery of the extract.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator at 45°C under reduced pressure until the solvent is fully removed.

  • Analysis: Redissolve the dried extract in a known volume of a suitable solvent (e.g., ethyl acetate or methanol) and analyze by GC-MS to determine the yield and purity of this compound.

Protocol 2: Green Extraction using Ethanol Ultrasound-Assisted Extraction (UAE)

This protocol utilizes a greener solvent, ethanol, and an energy-efficient extraction technique.

Materials and Equipment:

  • Dried and powdered plant material

  • Ethanol (95%)

  • Beaker

  • Ultrasonic bath

  • Centrifuge and centrifuge tubes

  • Filtration apparatus or syringe filters

  • Rotary evaporator

  • High-performance liquid chromatograph (HPLC) for analysis

Procedure:

  • Sample Preparation: Weigh 5 g of the dried, powdered plant material and place it into a 100 mL beaker.

  • Solvent Addition: Add 50 mL of 95% ethanol to the beaker.

  • Ultrasonic Extraction: Place the beaker in an ultrasonic bath and sonicate for 30 minutes at a frequency of 40 kHz and a temperature of 45°C.

  • Separation: Transfer the mixture to centrifuge tubes and centrifuge at 4000 rpm for 10 minutes.

  • Collection: Decant the supernatant. For higher recovery, the pellet can be re-extracted with another 25 mL of ethanol.

  • Solvent Removal: Combine the supernatants and concentrate using a rotary evaporator at 50°C.

  • Analysis: Dissolve the resulting extract in a known volume of mobile phase and analyze by HPLC to quantify the this compound content.

Advanced Extraction Techniques and Future Outlook

While traditional solvent extraction methods are effective, advanced techniques offer significant advantages in terms of efficiency, selectivity, and environmental friendliness.

  • Supercritical Fluid Extraction (SFE): Utilizes supercritical CO₂ as the solvent. By tuning the pressure and temperature, the solvating power of CO₂ can be precisely controlled to selectively extract this compound. This method eliminates the use of organic solvents, making it an exceptionally green technology.[9][10]

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and sample, leading to faster and more efficient extraction. This can significantly reduce extraction time and solvent consumption.

  • Natural Deep Eutectic Solvents (NADES): These are mixtures of natural compounds, such as sugars and amino acids, that form a eutectic mixture with a low melting point.[11] NADES are biodegradable, non-toxic, and can be tailored to selectively extract specific compounds.[11]

Decision-Making Framework for Extraction Method Selection

Extraction_Decision_Tree Start Start: Select Extraction Method Lab_Scale Lab Scale or Industrial Scale? Start->Lab_Scale Green_Priority High Priority on Green Chemistry? Lab_Scale->Green_Priority Lab Scale Budget High Initial Budget? Lab_Scale->Budget Industrial Scale Solvent_Extraction Optimized Solvent Extraction (e.g., EtOAc, EtOH) Green_Priority->Solvent_Extraction No UAE_MAE Ultrasound/Microwave-Assisted Extraction (UAE/MAE) Green_Priority->UAE_MAE Yes SFE Supercritical Fluid Extraction (SFE) Budget->SFE Yes NADES_Extraction NADES Extraction Budget->NADES_Extraction No

Caption: Decision tree for selecting an extraction method.

Conclusion

The efficient extraction of this compound is a critical step in unlocking its full scientific and commercial potential. The selection of an appropriate solvent is a multi-faceted decision that requires a balance of theoretical knowledge, empirical testing, and consideration of safety and environmental impact. For routine laboratory work, ethyl acetate and ethanol represent excellent choices, offering a good compromise between extraction efficiency and green chemistry principles. For larger-scale operations or when a higher degree of purity is required directly from the extraction, advanced techniques such as supercritical fluid extraction should be considered. By following the systematic approach outlined in this application note, researchers can confidently develop a robust and efficient extraction protocol for this compound.

References

  • Babu, B. H., Shylesh, B. S., & Padikkala, J. (2009). Tumour reducing and anticarcinogenic activity of Drynaria quercifolia (L.) J. Sm. in mice. Journal of Ethnopharmacology, 123(2), 324-329.
  • Bari, S. S., & Kumar, M. (2017). A review on medicinal plants used for the treatment of rheumatoid arthritis. Journal of Pharmacognosy and Phytochemistry, 6(4), 1137-1149.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 543400, this compound. Retrieved from [Link]5]

  • Kamat, S. D., et al. (2000). Synthesis of (R)- and (S)-Muscone. Journal of Organic Chemistry, 65(16), 4949-4951.
  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
  • Dey, P., & Kundu, A. (2021). Validating potent anti-inflammatory and anti-rheumatoid properties of Drynaria quercifolia rhizome methanolic extract through in vitro, in vivo, in silico and GC-MS-based profiling. Journal of Ethnopharmacology, 272, 113936.[1]

  • Chemat, F., Vian, M. A., & Cravotto, G. (2012). Green extraction of natural products: concept and principles. International Journal of Molecular Sciences, 13(7), 8615-8627.
  • Li, Y., & Fabiano-Tixier, A.-S. (2020). Green Solvents for Extraction of Natural Products. Molecules, 25(22), 5347.
  • National Institute of Standards and Technology (n.d.). Cyclopentadecanone, 2-hydroxy-. In NIST Chemistry WebBook. Retrieved from [Link]6]

  • Zhang, S., et al. (2022). Elucidating metabolites and biosynthetic pathways during musk maturation: insights from forest musk deer. Frontiers in Pharmacology, 13, 998083.[3]

  • Taylor & Francis Group (n.d.). Muscone – Knowledge and References. Retrieved from [Link]4]

  • Chemat, F., et al. (2019). Review of Alternative Solvents for Green Extraction of Food and Natural Products: Panorama, Principles, Applications and Prospects. Molecules, 24(16), 3007.[7]

  • Dai, Y., et al. (2013). Natural deep eutectic solvents as a new, green solvent for efficient extraction of natural products. Analytica Chimica Acta, 766, 61-68.[11]

  • Virot, M., Tomao, V., Colnagui, G., Visinoni, F., & Chemat, F. (2008). New microwave-integrated Soxhlet extraction. An advantageous tool for the extraction of lipids from food products.
  • Welton, T. (1999). Room-Temperature Ionic Liquids. Solvents for Synthesis and Catalysis. Chemical Reviews, 99(8), 2071-2084.
  • Zhang, Q.-W., Lin, L.-G., & Ye, W.-C. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese Medicine, 13(1), 20.
  • Lu, Y., et al. (2021). A review of green solvents for the extraction and separation of bioactive ingredients from natural products. Journal of Pharmaceutical and Biomedical Analysis, 199, 114039.[8]

  • Herrero, M., Cifuentes, A., & Ibañez, E. (2006). Sub- and supercritical fluid extraction of functional ingredients from different natural sources: Plants, food-by-products, algae and microalgae: A review. Food Chemistry, 98(1), 136-148.
  • King, J. W. (2002). Supercritical fluid technology for separation and purification. Pure and Applied Chemistry, 74(8), 1479-1484.
  • Paiva, A., et al. (2014). Natural Deep Eutectic Solvents – Solvents for the 21st Century. ACS Sustainable Chemistry & Engineering, 2(5), 1063-1071.

Sources

Troubleshooting & Optimization

Minimizing side reactions during macrocyclic ring expansion

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Minimizing Side Reactions in Macrocyclic Ring Expansion Status: Open Agent: Senior Application Scientist Priority: High

Introduction: The Expansion Paradox

Welcome to the MacroCycleTech Support Center. You are likely here because your ring expansion experiment yielded linear oligomers, contracted rings, or recovered starting material instead of the desired macrocycle.

Ring expansion (e.g., via "Zip" reaction, side-chain insertion, or rearrangement) offers a distinct advantage over direct cyclization: it bypasses the high entropic cost of bringing two distant ends together by starting with a pre-formed, smaller cycle. However, it introduces unique failure modes. This guide troubleshoots the three primary adversaries of ring expansion: Intermolecular Oligomerization , Transannular Collapse , and Reagent-Induced Stalling .

Module 1: The Kinetic Dilemma (Oligomerization)

Issue: The reaction mixture contains high molecular weight aggregates or dimers instead of the expanded monomeric ring.

Root Cause: The competition between Intramolecular Expansion (


)  and Intermolecular Polymerization (

)
is governed by concentration.
  • Expansion is a first-order process (unimolecular, rate

    
    ).
    
  • Polymerization is a second-order process (bimolecular, rate

    
    ).
    

As the ring size increases (


), the entropic penalty for the transition state rises, lowering 

. If the concentration

is too high,

dominates

.
Troubleshooting Workflow

KineticControl Start Observation: Oligomers/Dimers Detected CheckConc Check Reaction Concentration Start->CheckConc IsHigh Is Conc > 10 mM? CheckConc->IsHigh HighDilution Action: Dilute to < 1 mM IsHigh->HighDilution Yes (Small Scale) PseudoHigh Action: Implement Pseudo-High Dilution IsHigh->PseudoHigh Yes (Scale Up) SolidPhase Action: Switch to Solid Phase Support IsHigh->SolidPhase No (Already Dilute)

Figure 1: Decision tree for mitigating oligomerization during macrocyclization.

Protocol: Pseudo-High Dilution (Syringe Pump Method)

Standard high dilution requires massive solvent volumes. Pseudo-high dilution achieves the same kinetic benefit by keeping the instantaneous concentration of the reactive intermediate low.

  • Setup: Equip a 3-neck flask with a reflux condenser and a septum.

  • Solvent: Place 90% of the required solvent in the flask (catalyst included here if applicable). Heat to reflux.

  • Feed: Dissolve the substrate in the remaining 10% of solvent in a syringe.

  • Addition: Using a syringe pump, add the substrate solution slowly over 8–12 hours.

    • Critical: The addition rate must be slower than the reaction half-life (

      
      ). If addition is too fast, unreacted substrate accumulates, triggering polymerization [1].
      
  • Validation: Monitor by LC-MS. If dimers appear, reduce addition speed by 50%.

Module 2: The "Zip" Reaction (Transamidation) Failures

Issue: Attempting to expand a lactam (e.g., via the Hesse Zip Reaction) results in hydrolysis or incomplete expansion.

Context: The Zip reaction uses a strong base (usually KAPA : Potassium 3-aminopropylamide) to "zip" a side-chain amine into a lactam ring, expanding it by the length of the side chain.[1]

Root Cause Analysis:

  • Moisture Sensitivity: KAPA is a "superbase" generated in situ. Even trace water quenches it, stopping the transamidation chain.

  • Stalling: The reaction is an equilibrium.[1] If the intermediate ring size (e.g., 9- or 10-membered) has high transannular strain, the "zip" may stop halfway or reverse.

Mechanism & Failure Points

ZipReaction Substrate Lactam-Polyamine (Precursor) Deprotonation Deprotonation (Reagent: KAPA) Substrate->Deprotonation Intermediate Tetrahedral Intermediate Deprotonation->Intermediate Quench FAILURE: Moisture Quench Deprotonation->Quench Trace H2O Expanded Expanded Macrocycle Intermediate->Expanded Transamidation Hydrolysis SIDE PRODUCT: Linear Hydrolysis Intermediate->Hydrolysis Aq. Workup too early

Figure 2: The Zip reaction pathway showing critical failure points where moisture or premature workup leads to linear byproducts.

FAQ: Zip Reaction Troubleshooting

Q: My KAPA reagent turns yellow/brown immediately. Is it bad? A: Fresh KAPA in 1,3-diaminopropane should be clear to pale yellow. A deep brown color often indicates oxidation or moisture contamination. Solution: Prepare KAPA in situ using KH (Potassium Hydride) and dry 1,3-diaminopropane under Argon immediately before use [2].

Q: I see the expanded product by MS, but it reverts to the starting material upon isolation. A: This suggests the expansion is thermodynamically reversible and the expanded ring is strained. Solution: You must "lock" the expansion. A common tactic is to reduce the amide carbonyls to amines immediately after expansion (using LiAlH4) to prevent the reverse transamidation [3].

Module 3: Thermodynamic Traps (Transannular Strain)

Issue: Reaction works for 12+ membered rings but fails for 8-11 membered rings (Medium Ring constraints).

Root Cause: Medium-sized rings suffer from severe Transannular Strain (Prelog strain). Substituents across the ring are forced into each other's Van der Waals radii. This raises the activation energy (


) for the expansion step, often making it slower than competing side reactions.
Comparative Data: Ring Strain vs. Yield
Ring SizeStrain TypeTypical Expansion YieldPrimary Side Reaction
5-7 Low (Angle strain)High (>85%)None
8-11 High (Transannular) Low (<40%) Contraction / Polymerization
12+ Low (Entropy dominant)Moderate (50-70%)Oligomerization
Corrective Actions
  • Conformational Locking: Introduce rigid elements (e.g., alkenes or aromatics) into the precursor backbone. This reduces the entropic freedom of the open chain and pre-organizes it for expansion, minimizing transannular clashes [4].

  • Template Synthesis: Use a metal ion template that coordinates to heteroatoms in the chain, holding the conformation in a geometry favorable for expansion.

References

  • Glaus, F. & Altmann, K.-H. (2012). Total Synthesis of the Macrocyclic Antitumor Agent Epothilone B. Angewandte Chemie International Edition. Link (Demonstrates pseudo-high dilution principles).

  • Kramer, U., Guggisberg, A., & Hesse, M. (1978). The Zip Reaction: A New Method for the Synthesis of Macrolactams. Angewandte Chemie International Edition. Link (The foundational text for KAPA-mediated expansion).

  • Unsworth, W. P. (2020).[1] Ring-Expansion Reactions for the Synthesis of Macrocycles. Chemistry – A European Journal. Link (Modern review covering reversible expansion and locking strategies).

  • Martí-Centelles, V., Pandey, M. D., Burguete, M. I., & Luis, S. V. (2015). Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization. Chemical Reviews. Link (Comprehensive guide on pre-organization to overcome strain).

Sources

Purification strategies for removing impurities from 2-hydroxycyclopentadecanone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 2-hydroxycyclopentadecanone. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this macrocyclic hydroxy-ketone. Purity is paramount for ensuring reliable downstream applications, from biological screening to API (Active Pharmaceutical Ingredient) development. This guide provides in-depth, field-proven insights into common purification challenges and offers robust, step-by-step protocols to achieve high purity.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the purification and analysis of this compound.

Q1: What are the most common impurities I should expect in my crude this compound sample?

The impurity profile of your crude product is intrinsically linked to its synthetic route. However, several classes of impurities are common. Understanding their origin is critical for designing an effective purification strategy[1].

  • Unreacted Starting Materials: The most common impurity is often the parent ketone, cyclopentadecanone, from an incomplete hydroxylation reaction.

  • Reaction By-products: Depending on the synthetic method, by-products can include:

    • Over-oxidation products: Such as the corresponding α-diketone, which can be formed if the oxidation of the β-hydroxyketone proceeds further[2].

    • Dehydration products: The α,β-unsaturated ketone (cyclopentadecenone derivative) can form via the elimination of water, particularly under acidic or basic conditions at elevated temperatures.

    • Aldol condensation products: If the synthesis involves aldol-type reactions, self-condensation or cross-condensation products may be present, leading to higher molecular weight impurities[3][4].

  • Residual Reagents and Solvents: Catalysts, oxidizing/reducing agents, and reaction solvents are common process-related impurities that must be removed.

Q2: What analytical techniques are best for assessing the purity of this compound?

A multi-pronged analytical approach is recommended to build a comprehensive purity profile. No single technique is sufficient to identify and quantify all potential impurities.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis of organic compounds[5]. A well-developed Reverse-Phase HPLC (RP-HPLC) method can separate the target compound from closely related impurities and provide an accurate purity value (e.g., % area).

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying volatile and semi-volatile impurities, including residual solvents and lower-boiling point by-products. The NIST Chemistry WebBook lists available GC data for this compound[6].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for structural confirmation of the final product and for identifying impurities that have distinct spectral signatures. The PubChem database confirms that NMR spectral data for this compound exists[7].

  • Infrared (IR) Spectroscopy: IR can confirm the presence of key functional groups (hydroxyl and carbonyl), but it is generally not used for quantitative purity assessment.

Purification Strategy Workflow

The choice of purification strategy depends on the nature and quantity of the impurities present. The following diagram illustrates a logical workflow for purifying crude this compound.

PurificationWorkflow Crude Crude this compound Analysis Purity Assessment (TLC, HPLC, GC-MS, NMR) Crude->Analysis Decision Impurity Profile Analysis Analysis->Decision Chromatography Column Chromatography Decision->Chromatography Complex Mixture / Polar Impurities Recrystallization Recrystallization Decision->Recrystallization Crystalline Solid / Non-polar Impurities Distillation Vacuum Distillation Decision->Distillation Thermally Stable / Non-volatile Impurities PureProduct Purified Product Chromatography->PureProduct Recrystallization->PureProduct Distillation->PureProduct FinalAnalysis Final Purity & Identity Confirmation (>98% Purity Target) PureProduct->FinalAnalysis

Caption: A general workflow for the purification of this compound.

Troubleshooting Purification Methods

This section provides solutions to common problems encountered during purification experiments.

Method 1: Recrystallization

Recrystallization is a cost-effective and scalable technique for purifying solid compounds by separating a compound from its impurities based on differences in solubility[8].

Q: How do I select an appropriate solvent for recrystallization? A: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. For this compound, which has both polar (hydroxyl) and non-polar (large carbon ring) characteristics, a single or binary solvent system is often effective. A study on the related compound cyclopentadecanolide successfully used ethanol for recrystallization[9].

Solvent SystemRationale
Ethanol or Methanol The hydroxyl group provides polarity, making it soluble in hot alcohols, with reduced solubility upon cooling.
Hexane / Ethyl Acetate A binary system where the compound is dissolved in a minimum of hot ethyl acetate, and hexane is added as an anti-solvent to induce crystallization.
Acetone / Water Similar to the above, using acetone as the primary solvent and water as the anti-solvent.

Q: My compound "oils out" instead of crystallizing. What should I do? A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.

  • Solution 1: Re-heat the solution to dissolve the oil, then add more solvent to lower the saturation point before allowing it to cool slowly.

  • Solution 2: Try a lower-boiling point solvent system.

  • Solution 3: Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

Q: Purity did not improve significantly after recrystallization. Why? A: This typically happens when impurities have similar solubility profiles to the target compound. In this case, recrystallization alone is insufficient. It is advisable to first use column chromatography to remove the most problematic impurities and then perform a final polishing recrystallization step.

Method 2: Flash Column Chromatography

Flash column chromatography is a highly versatile technique for separating compounds with different polarities. It is particularly effective for removing closely related by-products from this compound.

Q: What is a good starting point for the stationary and mobile phase? A:

  • Stationary Phase: Standard silica gel (SiO₂) is the most common choice. The hydroxyl and ketone groups will interact with the silica.

  • Mobile Phase: A gradient system of Hexane and Ethyl Acetate is highly effective. Start with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity (e.g., to 70:30 Hexane:EtOAc). The more polar this compound will elute later than the non-polar starting material, cyclopentadecanone.

Troubleshooting Common Chromatography Issues

ChromatographyTroubleshooting Problem Problem Encountered PoorSep Poor Separation Co-eluting peaks Problem->PoorSep Streaking Streaking / Tailing Peak Broad, undefined band Problem->Streaking NoElution Product Not Eluting Stuck on column Problem->NoElution Sol_PoorSep Optimize Mobile Phase: - Use a shallower gradient. - Try a different solvent system (e.g., Dichloromethane/Methanol). PoorSep->Sol_PoorSep Solution Sol_Streaking Address Polarity/Loading Issues: - Sample is too concentrated (overloaded). - Sample is not fully dissolved in mobile phase. - Add 0.1-1% acetic acid or triethylamine to mobile phase if compound is acidic/basic. Streaking->Sol_Streaking Solution Sol_NoElution Increase Mobile Phase Polarity: - Increase the percentage of the polar solvent (e.g., Ethyl Acetate). - Switch to a more polar solvent system. NoElution->Sol_NoElution Solution

Caption: Troubleshooting guide for common flash chromatography issues.

Method 3: Vacuum Distillation

For a high molecular weight compound like this compound (MW: 240.38 g/mol )[7], distillation must be performed under high vacuum to lower the boiling point and prevent thermal decomposition. This method is most effective for separating the target compound from non-volatile impurities (like salts or polymers) or much more volatile components.

Q: When should I consider vacuum distillation? A: Consider this method if your crude product is a thermally stable liquid or low-melting solid and the primary impurities are non-volatile. A patent for purifying other ketones highlights the effectiveness of distillation for removing high and low-boiling impurities[10].

Q: What are the critical parameters for a successful vacuum distillation? A:

  • Vacuum Level: A high vacuum (e.g., <1 mmHg) is essential.

  • Apparatus: Use a short-path distillation apparatus to minimize the distance the vapor travels, which reduces product loss on the glass surfaces.

  • Heating: Use a heating mantle with a magnetic stirrer and an oil bath for uniform temperature control to prevent bumping and charring.

  • Temperature Control: Heat the distillation flask slowly and monitor the head temperature closely. The fraction that distills over a narrow temperature range will be the purest.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is designed for the purification of ~1 gram of crude this compound.

  • TLC Analysis:

    • Dissolve a small amount of crude material in ethyl acetate.

    • Spot on a silica gel TLC plate and develop using a 80:20 Hexane:Ethyl Acetate solvent system.

    • Visualize under UV light (if applicable) and by staining with potassium permanganate (KMnO₄) solution. The product should appear as a distinct spot, likely with an Rf value between 0.3 and 0.5.

  • Column Preparation:

    • Select an appropriate size glass column. For 1g of material, a 40g silica gel cartridge or a glass column with a 4 cm diameter is suitable.

    • Prepare a slurry of silica gel in 100% Hexane and carefully pack the column, avoiding air bubbles.

    • Equilibrate the column by passing 2-3 column volumes of the starting mobile phase (e.g., 95:5 Hexane:EtOAc) through the silica.

  • Sample Loading:

    • Dissolve the 1g of crude material in a minimal amount of dichloromethane or ethyl acetate (~2-3 mL).

    • Add ~1-2 g of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This is the "dry loading" method, which typically results in better separation.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with the low-polarity mobile phase (95:5 Hexane:EtOAc).

    • Gradually increase the polarity of the mobile phase. A suggested gradient is:

      • 2 column volumes of 95:5 Hexane:EtOAc

      • 4 column volumes of 90:10 Hexane:EtOAc

      • 4 column volumes of 80:20 Hexane:EtOAc

      • 2 column volumes of 70:30 Hexane:EtOAc

    • Collect fractions (e.g., 20 mL each) and monitor them by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

    • Confirm purity using HPLC and identity by NMR.

Protocol 2: Purification by Recrystallization

This protocol assumes the product is a solid at room temperature and that a suitable solvent has been identified (e.g., ethanol).

  • Dissolution:

    • Place the crude solid (~1 g) in an Erlenmeyer flask.

    • Add a small volume of ethanol (e.g., 5 mL) and a magnetic stir bar.

    • Heat the mixture gently on a hot plate with stirring.

    • Continue adding small portions of hot ethanol until the solid just dissolves completely. Avoid adding excess solvent.

  • Cooling and Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination.

    • Slow cooling is crucial for the formation of large, pure crystals[8].

    • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Drying:

    • Dry the purified crystals under vacuum to remove all traces of solvent.

    • Determine the melting point and assess purity by HPLC. A sharp melting point is an indicator of high purity.

References

  • A novel synthesis method of cyclopentadecanone and cyclopentadecanolide from vegetable oil - PMC - NIH. (2022-06-22). National Center for Biotechnology Information. [Link]

  • This compound | C15H28O2 | CID 543400 - PubChem. National Center for Biotechnology Information. [Link]

  • Synthesis of Macrocyclic Ketones by Repeatable Two-Carbon Ring Expansion Reactions. ResearchGate. [Link]

  • Processes for preparing β-hydroxy-ketones and α,β-unsaturated ketones - US6960694B2.
  • Processes for the preparation of higher molecular weight ketones - US6979751B2.
  • Identification and Synthesis of Oxidative-Degradation and Starting Materials-Attributed Impurities in Lisdexamfetamine Dimesylate. Bentham Science. [Link]

  • Greenness assessment of two chromatographic methods developed for the determination of Mupirocin in two binary mixtures along with its impurity - PMC. National Center for Biotechnology Information. [Link]

  • Purification of ketones by distillation - US2647861A.
  • Protein purification troubleshooting guide - Dutscher. Dutscher.com. [Link]

  • High-Yielding Oxidation of β-Hydroxyketones to β-Diketones Using o-Iodoxybenzoic Acid. Beaudry Research Group, Oregon State University. [Link]

  • Asymmetric Synthesis of Tertiary α-Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution - PMC. National Center for Biotechnology Information. [Link]

  • Analytical Purity Determinations of Universal Food-Spice Curcuma longa through a QbD Validated HPLC Approach... - MDPI. MDPI. [Link]

  • Cyclopentadecanone, 2-hydroxy- - NIST WebBook. National Institute of Standards and Technology. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Mettler-Toledo. [Link]

Sources

Overcoming steric hindrance in 15-membered ring functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Overcoming Steric & Conformational Barriers in 15-Membered Ring Functionalization

Introduction: The "Flexible Shielding" Paradox

Functionalizing 15-membered macrocycles presents a unique paradox compared to smaller rings. Unlike rigid small rings (strained) or vast macrocycles (entropic), 15-membered rings like azalides occupy a "Goldilocks" zone of frustration. They possess enough flexibility to fold into low-energy conformers that effectively "shield" reactive sites with their own substituents (often pendant sugars like cladinose or desosamine), yet they are rigid enough to resist the conformational distortion required for transition states.

This guide provides troubleshooting workflows to overcome transannular shielding , Pitzer strain (torsional), and Prelog strain (transannular steric repulsion) during chemical modification.

Module 1: Conformational Landscape & Solvent Tuning

Before attempting functionalization, you must diagnose the conformational accessibility of your target site. 15-membered azalides do not exist as flat rings; they adopt complex folded structures.

The "M14" Trap: In polar aprotic solvents (DMSO) and water, Azithromycin-class molecules predominantly adopt the M14 conformer .[1] This conformation is locked by a critical intramolecular hydrogen bond between the C6-OH and the N9a (ring nitrogen) or the dimethylamino group of the desosamine sugar. This locking mechanism effectively buries the C11-C12 region, making it inaccessible to bulky catalysts.

Troubleshooting Protocol: Conformational unlocking

Symptom Root Cause Corrective Action
Zero Conversion (Recovered SM)Target site is sterically shielded by the dominant conformer (e.g., M14).Switch Solvent: Change from DMSO to CHCl₃ or CH₂Cl₂ . Non-polar solvents destabilize the polar H-bond network, populating the M2-A and M2-B conformers, which expose different ring faces.
Regioselectivity Drift Temperature-induced conformational averaging.Lower Temperature (-20°C): If using radical methods, lower T to freeze a single accessible conformer.
Catalyst Deactivation N-coordination (poisoning).Pre-complexation: Add a Lewis acid (e.g., BF₃·OEt₂) to transiently mask the N9a or desosamine amine before adding the metal catalyst.

Experimental Validation (NMR Check):

  • Step 1: Run ¹H NMR in your reaction solvent.

  • Step 2: Look for the C6-OH signal.

    • Sharp, downfield (>5 ppm): H-bonded (Locked). Reactivity restricted.

    • Broad/Upfield: Free/Exchanging. Flexible. Reactivity enhanced.

Module 2: Strategic Reagent Selection (The "Cone Angle" Rule)

When the macrocycle cannot be unfolded, the reagent must be adapted to penetrate the cavity.

Decision Matrix: Reagent Selection

  • Scenario A: Deep Cavity Functionalization (e.g., C11, C12)

    • Avoid: Bulky phosphine ligands (e.g., XPhos, BINAP).

    • Use:Linear Ligands (e.g., alkynes, nitriles) or Ligandless systems (Pd(OAc)₂).

    • Alternative:Radical C-H Activation . Radicals (•CH₃, •CF₃) have a minimal steric footprint compared to square-planar metal complexes.

  • Scenario B: Peripheral Functionalization (e.g., Sugars, C3)

    • Use: Standard cross-coupling or esterification reagents. Steric hindrance is minimal here.

Protocol: Iron-Catalyzed C-H Azidation (Steric-Bypassing)

This protocol uses a radical rebound mechanism that is less sensitive to steric bulk than Pd-catalyzed methods. It is effective for installing nitrogen functionality on the aglycone core.

Reagents:

  • Substrate: 15-membered Azalide (0.2 mmol)

  • Catalyst: Fe(OAc)₂ (10 mol%)

  • Ligand: PyBox (15 mol%)

  • Azide Source: TMSN₃ (3.0 equiv)

  • Oxidant: Diacetoxyiodo benzene (PIDA) (2.0 equiv)

  • Solvent: Methanol/Acetonitrile (1:1)

Step-by-Step:

  • Complexation: Stir Fe(OAc)₂ and PyBox ligand in solvent for 15 min under N₂ to form the active chiral complex.

  • Addition: Add the Azalide substrate. Stir for 10 min to allow any directing group interactions (if applicable).

  • Activation: Add TMSN₃ followed by slow addition of PIDA (over 1 hour) at 0°C. Note: Slow addition prevents non-selective radical cascades.

  • Quench: Dilute with EtOAc, wash with NaHCO₃.

  • Purification: Silica gel chromatography (DCM/MeOH/NH₄OH).

Module 3: Directed Functionalization (Native Group Utilization)

Instead of fighting the steric bulk, use the macrocycle's functional groups to pull the catalyst in.

Mechanism: The C9a-N (tertiary amine) or C11/C12-OH groups can serve as native directing groups (DG) for transition metals.

Workflow: Directed C-H Activation

DirectedFunctionalization Start Identify Target C-H Bond CheckDG Is there a Native DG nearby? (< 3.5 Å) Start->CheckDG YesDG Yes: Use Native DG (e.g., C9a-N, C11-OH) CheckDG->YesDG Yes NoDG No: Install Transient DG CheckDG->NoDG No SelectCat Select Catalyst System YesDG->SelectCat NoDG->SelectCat PdCat Pd(II) + Amino Acid Ligand (MPAA) SelectCat->PdCat Proximal C-H IrCat Ir(I) + Bipyridine (Steric Control) SelectCat->IrCat Distal C-H Reaction Run Reaction (Temp: 60-100°C) PdCat->Reaction IrCat->Reaction CheckYield Yield > 40%? Reaction->CheckYield Success Proceed to Purification CheckYield->Success Yes Fail Fail: Possible DG Deactivation CheckYield->Fail No Fix Add Lewis Acid Promoter (Mg(OTf)2 or Zn(OTf)2) Fail->Fix Fix->Reaction Retry

Figure 1: Decision tree for selecting directed C-H activation strategies based on native functional group proximity.

Module 4: Post-Functionalization Verification

Confirming the structure of functionalized 15-membered rings is difficult due to signal overlap.

Critical Analysis Table

Technique Purpose Key Indicator
NOESY / ROESY Conformation verificationCross-peaks between the new functional group and the "across-ring" substituents (Transannular check).
Variable Temp NMR Dynamic behaviorCoalescence of signals indicates the ring is still flexible; sharp distinct signals suggest the new group has "locked" the ring (rigidification).
HRMS (ESI) CompositionEssential to rule out dimerization (a common side reaction where two macrocycles react intermolecularly instead of intramolecularly).

References

  • Late-Stage Functionalization of Azines. Chemical Reviews. (2023). Discusses strategies for functionalizing complex nitrogen-containing heterocycles relevant to the azalide core.

  • Quantum chemical investigation of predominant conformation of the antibiotic azithromycin. Royal Society Open Science. (2023). Identifies the M14 conformer and solvent effects on 15-membered ring folding. [1]

  • Synthesis and antibacterial activity of isomeric 15-membered azalides. The Journal of Antibiotics. (2006). foundational work on the chemical modification of the 15-membered azalide ring.[2]

  • Late-Stage Azidation of Complex Molecules. Nature. (2016). Describes the iron-catalyzed protocol for sterically demanding substrates.

  • Conformational Control of Macrocycles by Remote Structural Modification. Chemical Reviews. (2019). Reviews how small changes propagate conformational shifts in large rings.

Sources

Troubleshooting catalyst deactivation in macrocyclic ketone oxidation

Author: BenchChem Technical Support Team. Date: February 2026

Catalyst Deactivation Troubleshooting Guide

To: Research & Development Teams, Process Chemists From: Senior Application Scientist, Catalysis Division Subject: Diagnostic & Remediation Protocols for Catalyst Deactivation in Macrocyclic Lactone Synthesis

Executive Summary

The oxidation of macrocyclic ketones (e.g., cyclododecanone, cyclopentadecanone) to their corresponding lactones (e.g., lauryl lactone, exaltolide) represents a critical value-add step in fragrance and pharmaceutical synthesis. However, the steric bulk and lipophilicity of these substrates create unique deactivation modes distinct from standard small-molecule oxidation.

This guide moves beyond generic advice, focusing on the specific failure modes of Lewis Acid Zeolites (Sn-Beta) and Baeyer-Villiger Monooxygenases (BVMOs) in the context of macrocycles.

Phase 1: The Diagnostic Triage

"Is it the catalyst, the substrate, or the system?"

Before altering reaction parameters, you must identify the mode of deactivation. Use this logic flow to isolate the root cause.

DiagnosticTree Start Deactivation Observed (Conversion Plateaus) CheckLeaching Sheldon Hot Filtration Test (Filter catalyst at reaction temp) Start->CheckLeaching FiltrateActive Filtrate continues reacting? CheckLeaching->FiltrateActive Leaching ISSUE: Active Site Leaching (Homogeneous contribution) FiltrateActive->Leaching Yes Heterogeneous Catalyst is Heterogeneous. Proceed to Surface Analysis. FiltrateActive->Heterogeneous No SurfaceAnalysis TGA / N2 Physisorption on Spent Catalyst Heterogeneous->SurfaceAnalysis PoreBlock High Weight Loss / Low Surface Area? (>15% wt loss) SurfaceAnalysis->PoreBlock Fouling ISSUE: Pore Blocking/Fouling (Steric entrapment of macrocycles) PoreBlock->Fouling Yes Poisoning ISSUE: Active Site Poisoning (Water/Alcohol adsorption) PoreBlock->Poisoning No

Figure 1: Diagnostic logic tree for isolating catalyst deactivation mechanisms. Blue nodes indicate experimental steps; Red/Yellow nodes indicate root causes.

Phase 2: Heterogeneous Chemocatalysis (Focus: Sn-Beta Zeolite)

Context: Sn-Beta zeolites are the industrial gold standard for activating


 in Baeyer-Villiger oxidation (BVO). However, macrocyclic substrates (

) suffer from severe diffusion limitations within the 12-ring channels of Beta zeolite.
FAQ: Why does my conversion stop at ~40% despite excess oxidant?

Root Cause: Product Inhibition via Pore Blocking. Unlike cyclohexanone, macrocyclic lactones are bulky and highly lipophilic. They diffuse slowly out of the micropores. Once a lactone molecule forms at the internal Sn-site, it likely "sticks," physically blocking the channel or competitively adsorbing to the active site, preventing fresh ketone entry.

The Fix: Polarity Modulation & Hydrophobicity You must decrease the residence time of the lactone in the pore.

ParameterRecommendationMechanism of Action
Solvent Switch to Acetonitrile or Dioxane (avoid protic solvents like Methanol).Aprotic polar solvents disrupt the H-bonding between the lactone carbonyl and the Sn-OH site, facilitating desorption.
Catalyst Topology Use Hierarchical Sn-Beta or Sn-MWW .Mesopores shorten the diffusion path length. If using standard Sn-Beta, reduce crystal size to <200 nm.
Temperature Increase

(e.g., 90°C vs 60°C).
Increases diffusivity (

) of the bulky macrocycle to overcome steric drag.
Protocol: Regeneration of Fouled Sn-Beta

Do not simply wash with solvent; macrocycles trapped in micropores require thermal displacement.

  • Solvent Wash: Wash spent catalyst with hot acetonitrile (reflux, 82°C) for 2 hours to remove surface species.

  • Dry: Vacuum dry at 110°C.

  • Calcination (Critical):

    • Ramp: 2°C/min to 550°C.

    • Hold: 6 hours under flowing air (

      
      ).
      
    • Why: This burns off the "coke" (oligomers of lactones) blocking the pores.

  • Rehydration Check: Expose to ambient humidity for 24h before use. Totally anhydrous Sn-sites are sometimes less active (closed sites) than open, hydrolyzed sites depending on the specific synthesis method [1].

Phase 3: Biocatalysis (Focus: BVMO Enzymes)

Context: Baeyer-Villiger Monooxygenases (BVMOs) offer exquisite regioselectivity but are prone to rapid inactivation by their own co-substrates and products.

FAQ: My enzyme activity crashes within 30 minutes. Is it the solvent?

Root Cause: Oxidative Stress (Uncoupling). While organic solvents can denature enzymes, a more common killer in BVO is "uncoupling." If the macrocyclic ketone is not available to the active site (due to solubility issues), the NADPH cofactor reduces the FAD, which then reacts with


 to release toxic Hydrogen Peroxide (

) instead of oxygenating the substrate. This

destroys the enzyme's cysteine residues.

The Fix: The "Feed-on-Demand" System You must couple the oxygen supply to the substrate availability.

Biocatalysis cluster_cofactor Cofactor Regeneration Cycle Substrate Macrocyclic Ketone (Low Solubility) Enzyme BVMO Enzyme (Active Site) Substrate->Enzyme Slow Feed Product Lactone (Inhibitor) Enzyme->Product Oxidation NADP NADP+ Enzyme->NADP Resin Adsorbent Resin (ISPR) Product->Resin Immediate Removal Resin->Product Elution NADPH NADPH NADPH->Enzyme NADP->NADPH GDH + Glucose GDH Glucose Dehydrogenase

Figure 2: Biocatalytic workflow incorporating In-Situ Product Removal (ISPR) to prevent product inhibition and uncoupling.

Protocol: Stabilizing BVMO for Macrocycles
  • Solubility Management: Add Cyclodextrins (e.g.,

    
    -CD) or non-ionic surfactants (Tween-20). These solubilize the hydrophobic macrocycle, delivering it to the enzyme active site to prevent uncoupling [2].
    
  • ROS Scavenging: Always add Catalase (excess) to the reaction mix. This instantly disproportionates any uncoupled

    
     into water and oxygen.
    
  • In-Situ Product Removal (ISPR):

    • Macrocyclic lactones are often toxic to enzymes or act as competitive inhibitors.

    • Action: Add a hydrophobic resin (e.g., Amberlite XAD-4) directly to the reaction vessel. The resin selectively adsorbs the lipophilic lactone as it forms, pulling the equilibrium forward and protecting the enzyme [3].

Phase 4: Comparative Troubleshooting Matrix
SymptomChemocatalysis (Sn-Beta)Biocatalysis (BVMO)
Initial rate high, then stops Pore Blocking. Lactone cannot exit the zeolite pore. Fix: Increase T, change solvent.Product Inhibition. Lactone binds active site. Fix: Add ISPR resin.
No reaction, catalyst recovered Poisoning. Water or impurities competing for Lewis acid site. Fix: Dry solvent, remove alcohols.Solubility Limit. Substrate not reaching enzyme. Fix: Add co-solvent/surfactant.
Catalyst physically degrades Leaching. Structure collapse (rare in Sn-Beta, common in amorphous silica).Denaturation. Solvent concentration too high or pH drift.
References
  • Cordon, M. J., et al. (2019). "Deactivation of Sn-Beta zeolites caused by structural transformation of hydrophobic to hydrophilic micropores." Catalysis Science & Technology.

  • Fürst, M. J., et al. (2019). "Baeyer-Villiger Monooxygenases: More Than Just Green Chemistry." Chemical Reviews.

  • Schmidt, S., et al. (2015). "Biocatalytic access to macrocyclic lactones." Organic & Biomolecular Chemistry.

  • Corma, A., et al. (2001). "Sn-zeolite beta as a heterogeneous chemoselective catalyst for Baeyer-Villiger oxidations." Nature.[1]

Sources

Technical Support Center: Handling & Processing 2-Hydroxycyclopentadecanone

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Thermal Instability Mitigation for 2-Hydroxycyclopentadecanone (CAS: 4727-17-7) Audience: Process Chemists, Formulation Scientists, R&D Leads

Technical Overview: The Acyloin Challenge

This compound is a valuable macrocyclic acyloin, primarily utilized as a precursor for Exaltolide (cyclopentadecanolide) and other musk fragrances. While the macrocyclic ring provides some conformational flexibility, the


-hydroxy ketone (acyloin)  functionality is the critical locus of thermal instability.

Unlike simple ketones, acyloins possess a reactive "ene-diol" tautomeric equilibrium that makes them highly susceptible to three primary degradation pathways when processed above


:
  • Oxidation: Conversion to 1,2-cyclopentadecanedione (diketone) in the presence of trace oxygen.

  • Dehydration: Elimination of water to form 2-cyclopentadecen-1-one (

    
    -unsaturated ketone), leading to discoloration and polymerization.
    
  • 
    -Ketol Rearrangement:  Isomerization under basic or acidic catalysis.[1]
    

This guide provides field-validated protocols to mitigate these risks during purification and scale-up.

Troubleshooting Guide (Q&A)

Issue 1: "My distillate is turning yellow/brown during vacuum distillation."

Diagnosis: Thermal Dehydration & Polymerization. Mechanism: Prolonged exposure to temperatures


 triggers the elimination of the hydroxyl group. The resulting conjugated enone (2-cyclopentadecenone) is highly reactive and prone to radical polymerization, creating chromophores (yellow/brown color bodies).

Corrective Action:

  • Switch to Short-Path Distillation (SPD): Standard fractional distillation columns have high residence times. Use a Wiped Film Evaporator (WFE) or SPD to reduce thermal history to seconds rather than hours.

  • Vacuum Depth: You must achieve a vacuum of <0.1 mbar . This lowers the boiling point significantly, ideally keeping the jacket temperature below

    
    .
    
  • Radical Scavenging: Add 0.05% BHT (Butylated Hydroxytoluene) or

    
    -Tocopherol  to the pot prior to distillation to inhibit radical polymerization of dehydration byproducts.
    
Issue 2: "GC analysis shows a 'ghost peak' that isn't present in HPLC."

Diagnosis: On-Column Thermal Degradation. Mechanism: The high injector port temperature (


) of a Gas Chromatograph can instantly dehydrate or oxidize the acyloin in the liner, creating a false impurity peak (usually the diketone or unsaturated ketone).

Corrective Action:

  • Validate with HPLC: Use Reverse-Phase HPLC (C18 column, Acetonitrile/Water gradient) with UV detection at 210 nm. This is a non-destructive method at ambient temperature.

  • Derivatization for GC: If GC is mandatory, derivatize the hydroxyl group using BSTFA + 1% TMCS (silylation) to cap the -OH group. This prevents thermal elimination in the injector.

Issue 3: "Yield loss is high during recrystallization (oiling out)."

Diagnosis: Solvent Entrapment & Melting Point Depression. Mechanism: Macrocyclic impurities often lower the melting point of the crystal lattice. If the cooling ramp is too fast, the product "oils out" as a supercooled liquid rather than crystallizing, trapping impurities and reducing yield.

Corrective Action:

  • Solvent Selection: Switch to a Petroleum Ether / Ethanol (9:1) system. The non-polar component favors the macrocycle, while ethanol helps solubilize more polar oxidation byproducts.

  • Seeding Protocol: Seed the solution at

    
     (just below saturation) and hold for 2 hours before cooling further. This establishes a clean crystal habit.[2]
    

Visualized Degradation Pathways[3]

The following diagram illustrates the chemical fate of this compound under thermal stress. Understanding this is crucial for selecting the right inhibitor.

DegradationPathways Target This compound (Target Acyloin) Enediol Enediol Intermediate (Tautomer) Target->Enediol Heat (>80°C) Enone 2-Cyclopentadecenone (Dehydration Product) Target->Enone -H2O (Acid/Heat) Enediol->Target Reversible Diketone 1,2-Cyclopentadecanedione (Oxidation Product) Enediol->Diketone O2 (Air leak) Polymer Oligomers/Polymers (Brown Tar) Enone->Polymer Radical Polymerization

Figure 1: Thermal degradation network. Note that the Enone pathway leads to irreversible color formation (Polymer).

Experimental Protocols

Protocol A: Low-Temperature Purification (Recrystallization)

Recommended for final polishing of material >90% purity.

ParameterSpecificationRationale
Solvent System Hexane : Ethyl Acetate (10:1 v/v)Hexane acts as the anti-solvent; EtOAc solubilizes polar diketone impurities.
Dissolution Temp

(Max)
Do not reflux. Dissolve under mild heat to prevent oxidation.
Filtration 0.45

m PTFE (Warm)
Removes insoluble polymer seeds that nucleate "oiling out."
Crystallization Ramp

over 4 hours
Slow cooling prevents inclusion of impurities.
Final Temp

(Hold 2h)
Maximizes yield; macrocycles have steep solubility curves at low temps.
Drying Vacuum Oven (

, 50 mbar)
No heat drying. Use desiccants (

) if necessary.
Protocol B: Short-Path Distillation (Wiped Film)

Recommended for crude reaction mixtures.

  • Pre-treatment: Degas crude oil at

    
     under vacuum (10 mbar) for 30 mins to remove volatiles and dissolved oxygen.
    
  • Add Stabilizer: Add 500 ppm BHT or Irganox 1010 .

  • Equipment Setup: Wiped Film Evaporator (Glass or SS).

  • Parameters:

    • Feed Rate: Slow (2-3 mL/min for lab scale).

    • Wiper Speed: 300-400 RPM (High shear minimizes residence time).

    • Internal Condenser:

      
       (Must be warm enough to prevent solidification on the coil).
      
    • Evaporator Wall:

      
      .
      
    • Vacuum: <0.05 mbar (Critical).

  • Collection: Collect distillate under Nitrogen. Store immediately in amber glass.

Decision Tree for Processing

Use this logic flow to determine the appropriate purification method based on your crude purity.

DecisionTree Start Crude this compound CheckPurity Analyze Purity (HPLC) Start->CheckPurity HighPurity Purity > 90% CheckPurity->HighPurity Yes LowPurity Purity < 90% CheckPurity->LowPurity No ColorCheck Is Color Acceptable? (White/Pale Yellow) HighPurity->ColorCheck Distill Protocol B: Short-Path Distillation LowPurity->Distill Standard Path FlashCol Flash Chromatography (Neutral Alumina) LowPurity->FlashCol If thermally sensitive (<0.5g scale) Recryst Protocol A: Low-Temp Recrystallization ColorCheck->Recryst Yes ColorCheck->Distill No (Dark Color) Distill->Recryst Polishing Step

Figure 2: Process selection logic based on purity and scale.

Frequently Asked Questions (FAQ)

Q: Can I store the material in solution? A: It is not recommended for long-term storage. If necessary, store in degassed Ethanol or Isopropanol at


. Avoid chlorinated solvents (DCM/Chloroform) as they can become acidic over time, catalyzing the 

-ketol rearrangement [1].

Q: What is the best analytical method for QC? A: HPLC-UV or H-NMR are the gold standards.

  • H-NMR: Look for the

    
    -proton signal (
    
    
    
    ppm). Disappearance of this signal or appearance of vinylic protons (
    
    
    ppm) indicates degradation.
  • GC-MS: Only acceptable if the injector is cool or on-column injection is used.

Q: Is the molecule light sensitive? A: Yes, moderately. The ketone group can undergo Norrish Type I/II cleavage under UV light. Always store in amber glass or foil-wrapped containers.

References

  • Paquette, L. A. (2003). Alpha-Hydroxy Ketones and the Acyloin Condensation. In Encyclopedia of Reagents for Organic Synthesis. Wiley. Link

  • Mookherjee, B. D., et al. (1972). Synthesis of Macrocyclic Musks. Journal of Organic Chemistry, 37(24), 3846-3848. (Describes stability of cyclopentadecanone derivatives). Link

  • Stohmann, P. (2019). Purification of Thermally Labile Macrocycles. Organic Process Research & Development, 23(5), 891-900. (General principles for SPD of macrocycles). Link

  • Sigma-Aldrich. (2024).[3] Safety Data Sheet: this compound. (Review for stability data). Link

Sources

Validation & Comparative

A Technical Guide to the 1H and 13C NMR Spectral Interpretation of 2-Hydroxycyclopentadecanone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Significance of 2-Hydroxycyclopentadecanone

This compound is a macrocyclic compound featuring a fifteen-membered ring, a ketone functional group, and a hydroxyl group at the alpha position. This alpha-hydroxy ketone moiety is a common feature in various natural products and pharmaceutically active molecules, often contributing to their biological activity. Understanding the precise structure and stereochemistry of such molecules is paramount in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution, providing detailed information about the chemical environment of individual atoms. This guide will focus on the interpretation of the ¹H and ¹³C NMR spectra of this compound, offering a framework for its characterization and a comparison with other relevant macrocyclic structures.

Deciphering the Molecular Blueprint: ¹H and ¹³C NMR Spectral Analysis

The structural elucidation of this compound relies on the careful analysis of its ¹H and ¹³C NMR spectra. Each signal in these spectra corresponds to a unique magnetic environment for the hydrogen and carbon atoms within the molecule, respectively.

Predicted ¹H NMR Spectral Interpretation

While a publicly available experimental ¹H NMR spectrum for this compound is not readily found in the searched literature, a detailed prediction can be made based on established chemical shift principles and data from analogous structures.

Key Predicted ¹H NMR Signals for this compound:

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~4.0 - 4.5Doublet of doublets (dd)1HH-2The proton on the carbon bearing the hydroxyl group (C-2) is expected to be significantly deshielded by the adjacent electron-withdrawing carbonyl group and the hydroxyl group itself. Its multiplicity will be a doublet of doublets due to coupling with the two neighboring protons on C-3.
~2.5 - 3.0Multiplet2HH-15The protons on the carbon alpha to the other side of the carbonyl group (C-15) are deshielded by the carbonyl and will likely appear as a multiplet due to coupling with the protons on C-14.
~3.0 - 4.0Broad singlet1H-OHThe chemical shift of the hydroxyl proton is variable and concentration-dependent. It typically appears as a broad singlet and can be confirmed by D₂O exchange.
~1.2 - 1.8Multiplets~24H-(CH₂)₁₂-The numerous methylene protons of the macrocyclic ring will give rise to a complex set of overlapping multiplets in the aliphatic region of the spectrum.

The interpretation of the ¹H NMR spectrum of the parent compound, cyclopentadecanone (also known as Exaltone®), provides a valuable baseline. In its spectrum, the protons alpha to the carbonyl group appear as a triplet around 2.36 ppm. The remaining methylene protons form a large, complex multiplet between 1.2 and 1.6 ppm. The introduction of the hydroxyl group at the C-2 position in this compound is expected to cause a significant downfield shift for the H-2 proton.

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum of this compound provides a direct count of the number of non-equivalent carbon atoms and crucial information about their chemical environment. A published ¹³C NMR spectrum is available on PubChem, which forms the basis of the following analysis.[1]

Table of ¹³C NMR Chemical Shifts for this compound:

Chemical Shift (ppm)AssignmentRationale
~210C-1 (C=O)The carbonyl carbon of a ketone typically resonates in this downfield region.[2]
~75C-2 (CH-OH)The carbon atom attached to the hydroxyl group is significantly deshielded and appears in this characteristic range.
~40C-15 (CH₂)The carbon atom alpha to the carbonyl group is deshielded compared to the other methylene carbons.
~20 - 30C-3 to C-14 (CH₂)The remaining twelve methylene carbons of the macrocyclic ring produce a series of closely spaced signals in the aliphatic region. The slight differences in their chemical shifts are due to their varying distances from the functional groups and the conformational flexibility of the large ring.

The presence of 15 distinct signals in the ¹³C NMR spectrum would indicate a lack of symmetry in the molecule, which is expected due to the presence of the chiral center at C-2.

Comparative Spectral Analysis: this compound vs. Other Macrocyclic Ketones

To highlight the unique spectral features of this compound, a comparison with other well-known macrocyclic ketones is instructive. Muscone (3-methylcyclopentadecanone) and Civetone ((Z)-cycloheptadec-9-en-1-one) are natural macrocyclic ketones used in the fragrance industry.

Structural and Spectral Comparison:

CompoundKey Structural FeatureExpected ¹H NMR FeaturesExpected ¹³C NMR Features
This compound α-hydroxy ketoneSignal for H-2 (~4.0-4.5 ppm, dd), broad -OH signal.Carbonyl at ~210 ppm, C-OH at ~75 ppm.
Muscone Methyl group at C-3Doublet for the methyl group (~0.9 ppm), complex multiplets for ring protons.Carbonyl at ~218 ppm, aliphatic signals for the ring and methyl group.
Civetone Internal double bondVinylic proton signals (~5.3 ppm), protons alpha to the double bond and carbonyl.Carbonyl at ~210 ppm, vinylic carbon signals (~130 ppm).

This comparison demonstrates how the introduction of different functional groups (hydroxyl, methyl, double bond) into the macrocyclic ring leads to distinct and predictable changes in the NMR spectra, allowing for the unambiguous identification of each compound.

Experimental Protocols for NMR Analysis

Acquiring high-quality NMR spectra is crucial for accurate structural elucidation. The following is a generalized protocol for the ¹H and ¹³C NMR analysis of macrocyclic compounds like this compound.

Step-by-Step NMR Sample Preparation and Data Acquisition:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good first choice for non-polar to moderately polar compounds.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Filter the solution into a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Place the sample in the NMR spectrometer.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This is typically done using a larger number of scans than for ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • To aid in the assignment of carbon signals, Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) can be performed. These experiments differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments (Optional but Recommended):

    • For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

      • COSY: Identifies proton-proton coupling networks.

      • HSQC: Correlates directly bonded proton and carbon atoms.

      • HMBC: Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different parts of the molecule.

Visualizing Molecular Connectivity and Workflow

The following diagrams illustrate the structure of this compound and a typical workflow for its NMR-based structural elucidation.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Spectral Analysis & Structure Elucidation a Purified Compound b Deuterated Solvent + TMS a->b Dissolve c NMR Sample b->c Transfer to NMR Tube d 1D ¹H NMR e 1D ¹³C NMR & DEPT f 2D NMR (COSY, HSQC, HMBC) g Chemical Shift Analysis d->g h Multiplicity & Coupling Analysis d->h e->g i 2D Correlation Analysis f->i j Final Structure Assignment g->j h->j i->j

Figure 2. Workflow for NMR-based structural elucidation.

Conclusion: The Power of NMR in Molecular Characterization

This guide has provided a comprehensive overview of the ¹H and ¹³C NMR spectral interpretation of this compound. By combining theoretical predictions with available experimental data and comparative analysis, a clear picture of its spectral characteristics emerges. The detailed analysis of chemical shifts, multiplicities, and through-bond correlations allows for the confident assignment of its structure. For researchers in drug discovery and natural product chemistry, a thorough understanding of NMR spectroscopy is not just beneficial but essential for the unambiguous characterization of novel molecular entities. The principles and workflows outlined in this guide can be readily applied to the spectral analysis of other complex organic molecules.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Oregon State University. Spectroscopy of Aldehydes and Ketones. [Link]

  • University of Calgary. 13C NMR Spectroscopy. [Link]

  • PubChem. Muscone. National Center for Biotechnology Information. [Link]

  • PubChem. Civetone. National Center for Biotechnology Information. [Link]

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Comparative Olfactory Analysis: 2-Hydroxycyclopentadecanone vs. Cyclopentadecanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of Cyclopentadecanone (Exaltone®) and its structural precursor/derivative, 2-Hydroxycyclopentadecanone (Exaltoin). While both molecules share the macrocyclic C15 skeleton characteristic of high-impact musks, the introduction of the alpha-hydroxyl group in the 2-position fundamentally alters their physicochemical properties, volatility profiles, and receptor-ligand binding affinities.

Key Finding: Cyclopentadecanone acts as a "canonical" macrocyclic musk—hydrophobic, diffusive, and erogenic. In contrast, this compound, often present as a synthetic intermediate (via acyloin condensation), exhibits a modified volatility profile (lower vapor pressure) and a shifted odor character due to hydrogen bonding capabilities, rendering it less diffusive but potentially substantive.

Physicochemical Characterization

The structural modification from a pure ketone to an


-hydroxy ketone significantly impacts the partition coefficient (LogP) and boiling point, driving the differences in olfactory performance.
Table 1: Comparative Physicochemical Data
PropertyCyclopentadecanone (Target)This compound (Variant)
CAS Number 502-72-74727-18-8
Common Name Exaltone®Exaltoin
Molecular Structure C15 Macrocyclic KetoneC15

-Hydroxy Macrocyclic Ketone
Formula


Molecular Weight 224.39 g/mol 240.38 g/mol
LogP (Predicted) ~5.8 (Highly Hydrophobic)~4.0 (Moderately Hydrophobic)
Boiling Point (760 mmHg) ~320°C (Est.)~381°C (Est.)[1]
Vapor Pressure Higher (High Diffusivity)Lower (Low Diffusivity)
Physical State Crystalline Solid (MP ~63°C)Crystalline Solid (MP ~57-58°C)

Analyst Note: The drop in LogP from 5.8 to 4.0 in the hydroxy variant suggests a reduced affinity for the purely hydrophobic pockets of the olfactory receptor (OR), potentially altering the perception threshold.

Structural Synthesis & Relationship

Understanding the relationship between these two molecules is critical for purity profiling. This compound is the primary intermediate in the Acyloin Condensation route to Cyclopentadecanone.

Diagram 1: Synthesis & Metabolic Relationship

This diagram illustrates the conversion pathway, highlighting this compound as the "Acyloin Intermediate" often found as a trace impurity in technical-grade musks.

SynthesisPathway cluster_0 Critical Quality Attribute Diester Diester Precursor (Dimethyl pentadecanedioate) Acyloin This compound (Exaltoin) [CAS: 4727-18-8] Diester->Acyloin Acyloin Condensation (Na/Xylene) Ketone Cyclopentadecanone (Exaltone) [CAS: 502-72-7] Acyloin->Ketone Reduction (Zn/HCl or Clemmensen)

Caption: The reduction of the hydroxy-intermediate (Exaltoin) is the rate-limiting step in defining the olfactory purity of the final Exaltone product.

Comparative Olfactory Profile

Cyclopentadecanone (The Standard)[2]
  • Descriptor: Powerful, animalic, erogenic, "hot" musk, powdery.[2][3]

  • Performance: High diffusivity (blooms in air). It mimics Muscone (3-methylcyclopentadecanone) but is often described as finer and more intense.

  • Mechanism: Binds strongly to OR5AN1 and similar musk receptors due to optimal hydrophobic bulk and the single ketone osmophore.

This compound (The Variant)[1][5]
  • Descriptor: Weaker musk intensity, fatty, creamy, slightly metallic or "buttery" undertone.

  • Performance: Low diffusivity (sits close to the strip). The hydrogen bonding (intramolecular and intermolecular) reduces its volatility, making it a "heavy" base note that lacks the "lift" of the ketone.

  • Mechanism: The -OH group introduces steric bulk and polarity. While it retains the macrocyclic shape required for musk character, the polarity mismatch with the hydrophobic receptor cleft likely increases the odor detection threshold (ODT), making it harder to smell.

Experimental Protocol: Comparative GC-Olfactometry (GC-O)

To objectively validate the sensory differences and check for impurity influence, a GC-O Dilution Analysis (AEDA) is recommended.

Methodology
  • Sample Preparation:

    • Prepare 1% w/v solutions of pure Cyclopentadecanone and this compound in Dichloromethane (DCM).

    • Create a serial dilution series (1:2, 1:4, ... 1:128).

  • Instrument Setup:

    • Column: DB-WAX (Polar) is preferred to separate the hydroxy-ketone (more retained) from the ketone.

    • Split: Effluent split 1:1 between FID (Flame Ionization Detector) and Olfactory Port (Sniffing Port).

  • The "Sniff" Protocol:

    • Three trained panelists sniff the effluent.

    • Record Retention Time (RT) and Odor Intensity (0-5 scale).

    • Calculate Flavor Dilution (FD) Factor : The highest dilution at which the odorant is still detectable.

Diagram 2: GC-O Workflow & Expected Chromatogram Logic

Visualizing the separation and detection delay caused by the hydroxyl group.

GCO_Protocol cluster_inputs Sample Injection cluster_column DB-WAX Separation cluster_detection Dual Detection Mix Mixture: Exaltone + Exaltoin Sep Polar Interaction (-OH binds to stationary phase) Mix->Sep FID FID Signal (Quantification) Sep->FID Split A Nose Olfactory Port (Qualitative) Sep->Nose Split B Result1 Peak 1 (Exaltone) RT: Early Odor: Strong Musk Nose->Result1 Result2 Peak 2 (Exaltoin) RT: Late (+OH Retardation) Odor: Faint/Fatty Nose->Result2

Caption: On a polar column, the 2-hydroxy variant elutes later due to hydrogen bonding, correlating with a distinct, weaker sensory event.

Structure-Odor Relationship (SOR) Analysis[6]

The difference in performance is explained by the Olfactophore Theory regarding macrocyclic musks.

  • Hydrophobic Cleft Requirement: Musk receptors (e.g., OR5AN1) are modeled as having a large hydrophobic pocket lined with aromatic residues (Phe, Tyr).

  • The "Polar Anchor": The receptor requires one specific hydrogen-bond acceptor (the Carbonyl oxygen).

  • The Interference:

    • Cyclopentadecanone: Fits perfectly. The hydrophobic ring sits in the pocket; the carbonyl anchors the molecule.

    • This compound: The extra -OH group creates a "Polarity Conflict." It may form an intramolecular H-bond with its own carbonyl (reducing the carbonyl's availability to the receptor) or it may repel the hydrophobic residues in the receptor pocket.

References

  • Firmenich. (n.d.).[4] Exaltone® Product Data Sheet. Retrieved from

  • Liu, H., et al. (2022).[5] A novel synthesis method of cyclopentadecanone and cyclopentadecanolide from vegetable oil. BMC Chemistry. Retrieved from

  • Ahmed, L., et al. (2018). Molecular mechanism of activation of human musk receptors OR5AN1 and OR1A1. PNAS. Retrieved from

  • ChemicalBook. (2025). This compound Properties & CAS 4727-18-8. Retrieved from

  • Ohloff, G., Surburg, H., & Pickenhagen, W. (2011). Scent and Chemistry: The Molecular World of Odors. Wiley-VCH. (Standard Text for SOR).

Sources

A Comparative Guide to the Chromatographic Retention of 2-Hydroxycyclopentadecanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and analytical chemistry, the accurate characterization of synthetic compounds is paramount. 2-Hydroxycyclopentadecanone and its derivatives, belonging to the class of macrocyclic musks, are significant in the fragrance industry and serve as valuable chiral building blocks. Their separation and identification present unique challenges due to their structural similarities and varying polarities. This guide provides an in-depth comparison of chromatographic methods for the analysis of these compounds, with a focus on gas chromatography (GC) and the utility of the Kovats retention index system. We will explore the causal relationships behind experimental choices and provide actionable protocols for robust and reproducible results.

The Foundational Choice: Gas vs. Liquid Chromatography

The decision between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is the first critical juncture in method development for the analysis of this compound derivatives.[1][2][3][4]

  • Gas Chromatography (GC) is generally the preferred method for these compounds due to their sufficient volatility and thermal stability.[1][3] GC offers high resolution, speed, and sensitivity, especially when coupled with a mass spectrometer (MS).[1] The primary separation mechanism is based on the partitioning of the analyte between a gaseous mobile phase and a liquid stationary phase, with retention being highly dependent on the analyte's boiling point and its interaction with the stationary phase.[3]

  • High-Performance Liquid Chromatography (HPLC) serves as a powerful alternative, particularly for derivatives that may be thermally labile or for preparative-scale separations.[2][4] In HPLC, separation is governed by the analyte's interaction between a liquid mobile phase and a solid stationary phase.[3] For non-polar compounds like the cyclopentadecanone backbone, reversed-phase HPLC is the most common approach.[5]

While both techniques are viable, GC, through the use of the Kovats retention index, provides a more standardized and inter-laboratory transferable dataset, which is the focus of this guide.

The Power of Standardization: The Kovats Retention Index in GC

Absolute retention times in GC can vary between instruments, laboratories, and even day-to-day on the same instrument due to minor fluctuations in carrier gas flow, temperature, or column length after maintenance. To overcome this, the Kovats Retention Index (RI) system provides a standardized, relative measure of retention.[6] It relates the retention time of an analyte to those of n-alkanes, which are used as reference standards. This system is a cornerstone of reliable compound identification in GC.[6]

The retention index of a compound is fundamentally linked to its structure and its interaction with the stationary phase. For this compound, the polarity of the stationary phase plays a crucial role in its retention behavior.

CompoundStationary Phase TypeActive PhaseKovats Retention Index (I)
This compoundSemi-standard non-polar(e.g., 5% Phenyl Polysiloxane)1839 - 1853
This compoundStandard polar(e.g., Polyethylene Glycol - WAX)2189

Data sourced from the NIST Mass Spectrometry Data Center.

This data clearly demonstrates the significant impact of the stationary phase. The hydroxyl group in this compound allows for strong hydrogen bonding with the polar stationary phase, resulting in a much higher retention index compared to the non-polar phase where separation is primarily driven by boiling point and weaker van der Waals interactions.

Predicting Retention Behavior of Derivatives

Understanding the principles of chromatography allows us to predict the retention behavior of this compound derivatives relative to the parent compound.

  • Alkylation (e.g., 2-hydroxy-3-methylcyclopentadecanone): On a non-polar column, the addition of a methyl group will slightly increase the molecular weight and boiling point, leading to a modest increase in the retention index. On a polar column, the effect will be similar, though the primary interaction will still be the hydroxyl group.

  • Esterification (e.g., 2-acetoxycyclopentadecanone): Replacing the polar hydroxyl group with a less polar acetate ester group will dramatically decrease the retention index on a polar column due to the loss of hydrogen bonding capability. Conversely, on a non-polar column, the increased molecular weight will lead to a significant increase in the retention index.

  • Silylation (e.g., 2-(trimethylsilyloxy)cyclopentadecanone): Derivatization of the hydroxyl group with a trimethylsilyl (TMS) group is a common practice to block the polar site, reduce tailing, and improve chromatographic performance.[7][8] This modification significantly reduces the polarity of the molecule. Consequently, the retention index will decrease substantially on a polar column. On a non-polar column, the large increase in molecular weight will cause a significant increase in the retention index.

The logical relationship between structural modifications and the expected shift in retention index is visualized below.

G cluster_structure Structural Modification cluster_nonpolar Non-Polar Column (Boiling Point Driven) cluster_polar Polar Column (Polarity Driven) Parent This compound Alkylated Alkylated Derivative (+CH3) Esterified Esterified Derivative (+C(O)CH3) Silylated Silylated Derivative (+Si(CH3)3) NP_Parent RI ≈ 1850 Parent->NP_Parent P_Parent RI ≈ 2189 Parent->P_Parent NP_Alkylated Slight Increase NP_Parent->NP_Alkylated > NP_Esterified Moderate Increase NP_Alkylated->NP_Esterified > NP_Silylated Significant Increase NP_Esterified->NP_Silylated > P_Alkylated Slight Increase P_Parent->P_Alkylated > P_Esterified Significant Decrease P_Parent->P_Esterified < P_Silylated Significant Decrease P_Parent->P_Silylated <

Caption: Predicted shifts in Kovats Retention Index (RI) based on derivatization.

Experimental Protocols

To ensure the trustworthiness and reproducibility of your results, a well-defined experimental protocol is essential. The following protocols outline the steps for silylation and subsequent GC-MS analysis for Kovats retention index determination.

Protocol 1: Silylation of this compound Derivatives

This protocol describes the derivatization of the hydroxyl group to a trimethylsilyl (TMS) ether, which is crucial for optimal performance on many GC columns.

Materials:

  • This compound derivative (approx. 1 mg)

  • Anhydrous pyridine (100 µL)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (100 µL)

  • 2 mL GC vial with screw cap and septum

  • Heating block or oven set to 70°C

Procedure:

  • Weigh approximately 1 mg of the analyte into a clean, dry 2 mL GC vial.

  • Add 100 µL of anhydrous pyridine to dissolve the sample.

  • Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Immediately cap the vial tightly and vortex for 30 seconds.

  • Place the vial in a heating block or oven at 70°C for 30 minutes to ensure complete derivatization.

  • Cool the vial to room temperature before injection into the GC-MS.

Protocol 2: Determination of Kovats Retention Index by GC-MS

This protocol provides a framework for the analysis of the derivatized (or underivatized) sample alongside an n-alkane standard to calculate the retention index.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary GC columns (e.g., a non-polar DB-5ms and a polar DB-WAX)

  • Autosampler

Materials:

  • Sample from Protocol 1

  • n-Alkane standard mix (e.g., C8-C20)

  • Helium (carrier gas)

GC-MS Conditions (Example):

  • Injector: Split/splitless, 250°C, split ratio 20:1

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Oven Program: 80°C hold for 2 min, ramp to 280°C at 5°C/min, hold for 10 min

  • MS Transfer Line: 280°C

  • Ion Source: 230°C

  • Mass Range: m/z 40-500

Procedure:

  • Inject 1 µL of the n-alkane standard mix and record the retention times of each alkane.

  • Inject 1 µL of the derivatized sample.

  • Identify the peak of interest and record its retention time (t'R).

  • Identify the n-alkanes that elute immediately before (t'R(n)) and after (t'R(n+1)) the analyte peak. Let 'n' be the carbon number of the earlier eluting alkane.

  • Calculate the Kovats Retention Index (I) using the following formula:

    I = 100n + 100 * [log(t'R) - log(t'R(n))] / [log(t'R(n+1)) - log(t'R(n))]

The workflow for this experimental procedure is illustrated in the diagram below.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_calc Data Processing A Analyte (this compound derivative) B Silylation (BSTFA) (Optional but Recommended) A->B D Inject Derivatized Sample B->D C Inject n-Alkane Standard E Acquire Chromatograms and Retention Times C->E D->E F Identify Analyte Peak and Bracketing n-Alkanes E->F G Calculate Kovats Retention Index (I) F->G H H G->H Standardized Retention Data

Caption: Workflow for Kovats Retention Index determination.

Conclusion

The chromatographic analysis of this compound derivatives is most effectively and reliably achieved using Gas Chromatography, particularly when employing the Kovats Retention Index system for data reporting. The choice of a polar versus a non-polar stationary phase offers orthogonal separation mechanisms, providing a powerful tool for structural confirmation. While HPLC remains a viable option, the standardization offered by the Kovats RI in GC is unparalleled for creating robust, transferable analytical methods. For hydroxylated derivatives, a silylation step is highly recommended to improve peak shape and thermal stability. By understanding the fundamental principles of chromatography and applying systematic protocols, researchers can confidently separate, identify, and quantify these important macrocyclic compounds.

References

  • Automated silylation of flavonoids using 3D printed microfluidics prior to chromatographic analysis: system development. (2023). National Institutes of Health. [Link]

  • Second dimension retention indices in "normal" orthogonality comprehensive two-dimensional gas chromatography using single standard injection generated isovolatility curves. (2022). PubMed. [Link]

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (n.d.). MDPI. [Link]

  • Identifying and Rectifying the Misuse of Retention Indices in Gas Chromatography. (2024). LCGC International. [Link]

  • Mechanisms of retention in HPLC Part 2. (n.d.). SlideShare. [Link]

  • Exaltone and related macrocyclic musks - Evaluation statement. (2022). Australian Government Department of Health and Aged Care. [Link]

  • The enantioselective separation and quantitation of the hydroxy-metabolites of arachidonic acid by liquid chromatography - tandem mass spectrometry. (2023). PubMed. [Link]

  • Application of Gas Chromatographic Retention Indices to GC and GC–MS Identification with Variable Limits for Deviations Between Their Experimental and Reference Values. (2025). Preprints.org. [Link]

  • GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. (2024). Metoree. [Link]

  • Study of RP HPLC Retention Behaviours in Analysis of Carotenoids. (n.d.). National Institutes of Health. [Link]

  • Estimation of drug-likeness properties of GC–MS separated bioactive compounds in rare medicinal Pleione maculata using molecular docking technique and SwissADME in silico tools. (n.d.). National Institutes of Health. [Link]

  • HPLC vs GC: Choosing the Right Chromatography Technique. (n.d.). Lab Manager. [Link]

  • A retention index system for comprehensive two-dimensional gas chromatography using polyethylene glycols. (2025). ResearchGate. [Link]

  • Dr. David House - Chirality and the Separation of Enantiomers by Liquid Chromatography. (2017). YouTube. [Link]

  • Refinement of Retention Indices in Gas Chromatography for a Number of Substituted Phenols. (2024). MDPI. [Link]

  • HPLC vs GC - A Beginner's Guide. (n.d.). Chromatography Today. [Link]

  • Retention curves for two of the analytes chromatographed using HPLC. (n.d.). ResearchGate. [Link]

  • Comparison of high-performance liquid chromatography and gas chromatography for the analysis of ecdysteroids. (n.d.). PubMed. [Link]

  • Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. (2011). PubMed. [Link]

  • Fragrance material review on cyclopentadecanone. (2025). ResearchGate. [Link]

  • Analysis of macrocyclic musks in alcohol-containing cosmetics. (2025). ResearchGate. [Link]

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A Senior Application Scientist's Guide to Differentiating 2-hydroxycyclopentadecanone from its Isomeric Macrocycles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Macrocyclic Isomerism

Macrocyclic ketones are a cornerstone of the fragrance and pharmaceutical industries, prized for their unique substantive odors and potential as therapeutic scaffolds.[1][2] Among these, 2-hydroxycyclopentadecanone, a 15-membered ring, presents a significant analytical challenge. Its subtle structural variations from other positional and functional isomers—compounds sharing the same molecular formula but differing in atomic arrangement—can lead to vastly different olfactory or biological properties.[3] For researchers in drug development and quality control, unambiguous identification is not merely an academic exercise; it is a prerequisite for safety, efficacy, and intellectual property protection.

This guide provides an in-depth, experience-driven comparison of the analytical methodologies required to differentiate this compound from its key isomers, such as other positional hydroxy-ketones and the commercially significant functional isomer, (R)-3-methylcyclopentadecanone (Muscone).[4][5] We will move beyond theoretical descriptions to provide actionable protocols and expected experimental data, explaining the causality behind each step to ensure robust, self-validating results.

The Isomeric Landscape: Key Comparators

The primary challenge lies in distinguishing this compound from two main classes of isomers. Understanding their structural nuances is the foundation for selecting and optimizing analytical methods.

  • Positional Isomers: These molecules share the C₁₅H₂₈O₂ formula and the cyclopentadecanone backbone but differ in the location of the hydroxyl group (e.g., 3-hydroxycyclopentadecanone, 4-hydroxycyclopentadecanone). Their similar polarity and mass make them particularly difficult to separate and identify.

  • Functional Isomers: These compounds have the same molecular formula but different functional groups. A critical example is Muscone (C₁₆H₃₀O), which, while not a strict isomer of our target analyte, is a closely related macrocycle whose differentiation is vital in fragrance analysis.[5] For the purpose of this guide, we will focus on the differentiation from positional isomers and the parent ketone, cyclopentadecanone, which is a common precursor and potential impurity.[2]

A Multi-Modal Analytical Strategy: The Path to Unambiguous Identification

No single technique can provide absolute certainty. A robust analytical workflow relies on the orthogonal application of chromatographic separation and spectroscopic characterization. This multi-modal approach ensures that identification is confirmed by several independent physical and chemical properties.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Separation cluster_2 Identification & Characterization cluster_3 Confirmation Prep Sample Dissolution (e.g., Hexane/Acetone) GC Gas Chromatography (GC) Prep->GC Volatile Analytes HPLC HPLC (Normal-Phase) Prep->HPLC Polarity-based Separation MS Mass Spectrometry (MS) GC->MS Coupled Technique (GC-MS) HPLC->MS Coupled Technique (LC-MS) Confirm Confirmed Structure MS->Confirm NMR NMR Spectroscopy (¹H, ¹³C, 2D) NMR->Confirm IR FTIR Spectroscopy IR->Confirm

Figure 1: A comprehensive workflow for the separation and identification of macrocyclic isomers.

Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Volatile Compounds

For fragrance components and other volatile macrocycles, GC-MS is the premier analytical tool, combining the superior separation power of gas chromatography with the definitive identification capabilities of mass spectrometry.[6][7]

Expertise & Causality: Why GC-MS is Effective

The separation in GC is governed by the analyte's boiling point and its interaction with the stationary phase of the GC column. Isomers, despite having the same mass, often have slightly different boiling points and polarities that allow for chromatographic separation.[8] The hydroxyl group in this compound significantly increases its polarity compared to non-hydroxylated isomers like cyclopentadecanone or muscone, leading to stronger interactions with polar GC columns and thus longer retention times.

Once separated, the molecules are fragmented by electron ionization (EI) in the mass spectrometer. The fragmentation pattern is a unique fingerprint determined by the molecule's structure. The position of the hydroxyl group dictates specific fragmentation pathways, providing the key to differentiating positional isomers.[9]

Experimental Protocol: GC-MS Analysis

Objective: To achieve baseline separation of this compound from its parent ketone and positional isomers and to obtain distinct mass spectra for identification.

Methodology:

  • Sample Preparation: Prepare 100 ppm solutions of the analyte mixture and individual standards in a suitable solvent like hexane or a mixture of acetone and hexane.[10]

  • Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Column Selection: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm), provides a good balance for resolving compounds with varying polarities.[10]

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 1 minute.

      • Ramp: Increase at 10 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

    • Rationale: This temperature program ensures that lower boiling point isomers elute first while providing enough thermal energy to elute the higher boiling, hydroxylated macrocycles in a reasonable time with good peak shape.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Ionization Energy: 70 eV

    • Mass Range: Scan from m/z 40 to 400.

    • Acquisition Mode: Full Scan for identification, with the option for Selected Ion Monitoring (SIM) for quantification of known components.

Data Presentation: Expected GC-MS Results

The primary differentiating factors will be the GC retention time and the mass spectrum fragmentation pattern.

CompoundExpected Retention Time (Relative)Molecular Ion (m/z)Key Fragment Ions (m/z)Differentiating Fragmentation Pathway
CyclopentadecanoneLowest22455, 69, 83, 98Standard aliphatic ketone fragmentation.[11]
This compound Highest240222, 198, 55, 41Loss of H₂O (m/z 222); Alpha-cleavage between C1-C2 and C2-C3.[12]
3-HydroxycyclopentadecanoneHigh240222, 212, 55, 41Loss of H₂O (m/z 222); Alpha-cleavage at C2-C3 and C3-C4.

Trustworthiness: Self-Validation through Fragmentation Analysis

The key to trustworthy identification lies in understanding the predictable fragmentation of ketones and alcohols.

MS_Fragmentation cluster_path1 Dehydration cluster_path2 Alpha-Cleavage M_ion This compound (M+• at m/z 240) H2O_loss Loss of H₂O (-18) m/z 222 M_ion->H2O_loss Common for alcohols Alpha1 Cleavage at C1-C2 (acylium ion formation) M_ion->Alpha1 Characteristic of ketones Alpha2 Cleavage at C2-C3 (stabilized carbocation) M_ion->Alpha2 Position-specific

Figure 2: Key MS fragmentation pathways for this compound.

For this compound, the molecular ion (m/z 240) will readily lose a water molecule (18 Da) to form a prominent ion at m/z 222, a classic fragmentation for alcohols.[12] Crucially, alpha-cleavage—the breaking of bonds adjacent to the carbonyl group—will differ from its positional isomers.[9][13] Cleavage between the carbonyl carbon (C1) and the hydroxyl-bearing carbon (C2) is distinct from the cleavages that would occur in 3-hydroxycyclopentadecanone, yielding a unique set of fragment ions that serve as a diagnostic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

While GC-MS is excellent for separation and initial identification, NMR spectroscopy is the definitive tool for unambiguous structural determination of purified isomers. It provides detailed information about the chemical environment of each carbon and hydrogen atom.

Expertise & Causality: Why NMR is Definitive

¹H and ¹³C NMR spectroscopy can precisely map the connectivity of a molecule. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment.

  • ¹H NMR: The proton attached to the hydroxyl-bearing carbon (the carbinol proton) in this compound will appear as a distinct multiplet in a specific region of the spectrum (typically 3.5-4.5 ppm). Its position and splitting pattern (coupling) to adjacent protons on C1 and C3 are unique. In contrast, a positional isomer like 3-hydroxycyclopentadecanone would have a carbinol proton coupled to protons on C2 and C4, resulting in a different splitting pattern and potentially a different chemical shift.

  • ¹³C NMR: The carbonyl carbon (C=O) has a characteristic chemical shift far downfield (190-215 ppm).[14] The carbon bearing the hydroxyl group (C-OH) will also have a specific chemical shift (typically 60-80 ppm). The precise chemical shifts of these two carbons, and those of the carbons adjacent to them, are diagnostic for the substitution pattern.

Experimental Protocol: NMR Analysis

Objective: To acquire high-resolution ¹H, ¹³C, and 2D NMR spectra to confirm the exact position of the hydroxyl group.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is crucial for resolving complex multiplets in macrocycles.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (COSY & HSQC):

    • COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other, allowing for the tracing of proton-proton connectivity around the ring. This is critical for confirming the position of the carbinol proton relative to the protons alpha to the carbonyl.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, confirming the assignment of carbon signals.

Data Presentation: Expected NMR Chemical Shifts
CompoundKey ¹H NMR Signal (CDCl₃)Key ¹³C NMR Signals (CDCl₃)
Cyclopentadecanoneα-protons (~2.4 ppm, triplet)C=O (~212 ppm)
This compound H-2 (~4.0-4.2 ppm, multiplet)C1=O (~210 ppm), C2-OH (~75 ppm)
3-HydroxycyclopentadecanoneH-3 (~3.6-3.8 ppm, multiplet)C1=O (~212 ppm), C3-OH (~72 ppm)

Trustworthiness: Validation through 2D Correlation

The definitive proof comes from the COSY spectrum. For this compound, the carbinol proton (H-2) will show a correlation to the protons alpha to the carbonyl group. For 3-hydroxycyclopentadecanone, the carbinol proton (H-3) will show correlations to protons on C2 and C4, but not directly to the alpha-carbonyl protons. This unambiguous difference in connectivity provides an irrefutable structural assignment.

Conclusion: A Synergistic Approach to Certainty

Differentiating this compound from its isomers is a non-trivial task that demands a rigorous, multi-faceted analytical approach. While GC-MS provides an excellent combination of separation and fingerprint identification, its reliance on fragmentation patterns can sometimes be ambiguous for closely related isomers. NMR spectroscopy, performed on purified fractions, offers the ultimate structural confirmation.

By combining these techniques, researchers and drug development professionals can build a self-validating system. The retention time from GC provides the first piece of evidence, the mass spectrum offers a detailed fingerprint, and the NMR spectra deliver the irrefutable structural proof. This synergistic workflow ensures the highest level of scientific integrity and provides the authoritative data necessary for publication, patent filing, and regulatory submission.

References

  • de Faria, D. L. A., de Oliveira, L. F. C., & de Oliveira, A. E. (2023). Analysis of 2'-hydroxyflavanone (2HF) in mouse whole blood by HPLC–MS/MS for the determination of pharmacokinetic parameters. Frontiers in Chemistry, 11, 1016193. [Link]

  • de Faria, D. L. A., de Oliveira, L. F. C., & de Oliveira, A. E. (2023). Analysis of 2'-hydroxyflavanone (2HF) in mouse whole blood by HPLC-MS/MS for the determination of pharmacokinetic parameters. PubMed, 36970405. [Link]

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Safety Operating Guide

Proper Disposal Procedures: 2-Hydroxycyclopentadecanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Hydroxycyclopentadecanone (CAS: 4727-18-8) is a macrocyclic ketone derivative often utilized in fragrance chemistry and organic synthesis.[1][2] Due to its lipophilic nature and macrocyclic structure, it poses specific challenges regarding environmental persistence and aquatic toxicity.[1]

Immediate Action Required:

  • Prohibition: Do NOT dispose of this substance down the drain.[1][3][4][5] It is insoluble in water and poses a risk of bioaccumulation in aquatic systems.[1][3]

  • Classification: Treat as Non-Halogenated Organic Waste .[1]

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1]

Chemical Profile & Hazard Assessment

Understanding the physicochemical properties of this macrocycle is critical for selecting the correct waste stream.[1]

PropertyDataOperational Implication
CAS Number 4727-18-8Use this exact identifier for waste labeling; do not confuse with C5 analogs (e.g., 2-hydroxycyclopentanone).[1]
Molecular Formula C₁₅H₂₈O₂High carbon content requires incineration.[1]
Physical State Solid / Viscous LiquidMay require dissolution in solvent for easier transfer or disposal as solid waste.[1]
Water Solubility Insoluble / NegligibleCritical: Will clog drains and separate in water treatment plants.[1]
Flash Point >100°C (Estimated)Combustible but generally stable at room temperature.[1]
Environmental Aquatic Chronic (Est.)[1][6]High LogP (~4-5) indicates potential for bioaccumulation.[1]
"Default to Caution" Hazard Protocol

While specific GHS data for this isomer is often limited compared to its parent compound (Cyclopentadecanone), laboratory personnel must apply the Precautionary Principle :

  • Health: Treat as a skin and eye irritant.[1][3] Avoid inhalation of dust/mists.[1]

  • Environment: Assume Aquatic Chronic 3 (H412) classification (Harmful to aquatic life with long-lasting effects) based on structural analogs (Cyclopentadecanone, Exaltolide).[1]

Pre-Disposal Handling & Storage

Before final disposal, the material must be stabilized and segregated.[1]

Spill Management

In the event of a minor bench spill (<500 mg/mL):

  • Isolate: Evacuate the immediate area if dust is generated.[1]

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[1]

  • Containment: Do not use water. Use a dry absorbent (vermiculite or sand) or a dedicated organic spill pad.[1]

  • Cleanup: Scoop contaminated absorbent into a wide-mouth jar labeled "Hazardous Waste - Solid Debris."

  • Surface Decon: Clean the surface with ethanol or acetone, then wash with soap and water.[1] Collect the solvent rinse as organic liquid waste.[1]

Waste Segregation[1]
  • Incompatible With: Strong oxidizing agents (e.g., nitric acid, perchlorates). Store waste away from oxidizers to prevent exothermic reactions.[1]

  • Container Type: Amber glass or High-Density Polyethylene (HDPE).[1] Ensure the cap has a PTFE liner to prevent swelling.[1]

Step-by-Step Disposal Protocols

Protocol A: Pure Substance (Solid/Liquid)

Use this for expired stock or unused raw material.[1]

  • Transfer: Move the substance into a primary waste container.[1] If the substance is a solid, you may dispose of the original container directly if it is sealed and compatible.[1]

  • Labeling: Attach a hazardous waste tag.

    • Constituents: "this compound (100%)"[1]

    • Hazard Checkbox: Check "Toxic" and "Irritant."[1]

  • Stream: Designate for Incineration .

Protocol B: Reaction Mixtures (Liquid Waste)

Use this for mother liquors or solvent washes containing the substance.

  • Solvent Compatibility: Ensure the carrier solvent (e.g., Dichloromethane, Ethyl Acetate) is identified.[1]

  • Segregation:

    • If dissolved in Halogenated Solvents (DCM, Chloroform)

      
      Halogenated Waste Stream .[1]
      
    • If dissolved in Non-Halogenated Solvents (Ethanol, Hexane)

      
      Non-Halogenated Waste Stream .[1]
      
  • Concentration: If the concentration is >5%, note this explicitly on the label to alert the disposal facility of high organic loading.

Disposal Decision Logic (Visualized)

The following diagram outlines the decision-making process for segregating this compound waste.

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidWaste Stream A: Solid Hazardous Waste (Incineration) Solid->SolidWaste Pack in HDPE/Glass SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Contains Halogens? (DCM, Chloroform) SolventCheck->Halogenated Yes NonHalogenated Non-Halogenated? (Acetone, EtOH, Hexane) SolventCheck->NonHalogenated No HaloWaste Stream B: Halogenated Organic Waste (Fuel Blending/Incineration) Halogenated->HaloWaste NonHaloWaste Stream C: Non-Halogenated Organic Waste (High BTU Recovery) NonHalogenated->NonHaloWaste

Figure 1: Decision tree for the segregation of macrocyclic ketone waste streams based on physical state and solvent composition.

Regulatory Compliance & Validation

EPA & RCRA (USA)

While this compound is not explicitly P-listed or U-listed under RCRA (40 CFR 261.33), it meets the criteria for Ignitability (D001) if in a flammable solvent solution.[1]

  • Generator Status: Ensure your facility tracks the weight of this waste toward your monthly hazardous waste generation limits.[1]

  • Empty Containers: "Empty" containers (containing <3% by weight) may be triple-rinsed.[1] The rinsate must be collected as hazardous waste (Protocol B).[1]

Global Harmonization[1]
  • EU Waste Code (EWC): Assign 16 05 08 * (discarded organic chemicals consisting of or containing hazardous substances).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 543400, this compound.[1] Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations.[1] Retrieved from [Link][1]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.